Malt1-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H25ClF5N5O3S |
|---|---|
Molecular Weight |
618.0 g/mol |
IUPAC Name |
trans-(1R,3S)-3-[4-[(3R)-11-chloro-3-methyl-3-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-5-yl]phenyl]-2,2-difluoro-1-methyl-N-(3-methylsulfonylcyclobutyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H25ClF5N5O3S/c1-23(26(30,31)32)12-36(17-11-33-19-10-18(27)35-37(19)21(17)23)15-6-4-13(5-7-15)20-24(2,25(20,28)29)22(38)34-14-8-16(9-14)41(3,39)40/h4-7,10-11,14,16,20H,8-9,12H2,1-3H3,(H,34,38)/t14?,16?,20-,23+,24+/m0/s1 |
InChI Key |
ZNAJYCIMHPYJAW-CQPNCCEXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of the MALT1 Inhibitor MI-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as both a scaffold and a cysteine protease, playing a pivotal role in the activation of NF-κB signaling downstream of antigen receptors.[1][2] Its constitutive activation is a hallmark of certain B-cell lymphomas, such as the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target.[3][4] This guide provides a detailed technical overview of the mechanism of action of MI-2, a small molecule inhibitor of MALT1. We will delve into its effects on the MALT1 signaling pathway, present quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.
The MALT1 Signaling Pathway
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for transducing signals from the B-cell receptor (BCR) and T-cell receptor (TCR) to the IκB kinase (IKK) complex, ultimately leading to the activation of the NF-κB transcription factor.[2][5] Upon antigen receptor engagement, a cascade of events leads to the formation of the CBM complex.[5] MALT1 has a dual function in this pathway:
-
Scaffolding Function: MALT1 acts as a scaffold to recruit downstream signaling molecules, including the E3 ubiquitin ligase TRAF6. This leads to the K63-linked ubiquitination of several proteins, including MALT1 itself and IKKγ (NEMO), which is crucial for the activation of the IKK complex.[6]
-
Protease Function: MALT1 possesses arginine-specific cysteine protease activity.[3] This proteolytic activity is critical for amplifying and sustaining NF-κB signaling through the cleavage of several negative regulators of the pathway, such as A20 (TNFAIP3), RelB, and CYLD.[3][4] MALT1 also cleaves other substrates, including BCL10 and Regnase-1, further modulating immune signaling.[3][4]
The constitutive activation of the MALT1 protease is a key driver of lymphomagenesis in ABC-DLBCL, promoting cell survival and proliferation.[3][4]
Mechanism of Action of MI-2
MI-2 is a potent and selective small molecule inhibitor of the MALT1 paracaspase. Its mechanism of action is centered on the direct and irreversible inhibition of MALT1's proteolytic activity.[4]
Biochemical Inhibition
MI-2 directly binds to the MALT1 protease and suppresses its enzymatic function.[4] This prevents the cleavage of MALT1 substrates, thereby attenuating the downstream signaling cascade that leads to NF-κB activation.
Cellular Effects
In cellular contexts, particularly in MALT1-dependent cancer cells like ABC-DLBCL, the inhibition of MALT1 by MI-2 leads to several key outcomes:
-
Inhibition of Substrate Cleavage: Treatment of ABC-DLBCL cells with MI-2 results in a dose-dependent decrease in the cleavage of MALT1 substrates such as CYLD, A20, and RelB.[4][7]
-
Suppression of NF-κB Signaling: By preventing the degradation of negative regulators of the NF-κB pathway, MI-2 effectively suppresses constitutive NF-κB activity. This is evidenced by reduced NF-κB reporter activity and decreased nuclear localization of the c-Rel NF-κB subunit.[4]
-
Downregulation of NF-κB Target Genes: The inhibition of NF-κB signaling leads to the downregulation of its target genes, which are crucial for cell survival and proliferation.[4]
-
Selective Cytotoxicity: MI-2 exhibits selective toxicity towards MALT1-dependent ABC-DLBCL cell lines, while MALT1-independent cell lines, such as Germinal Center B-cell-like (GCB)-DLBCL, are largely unaffected.[4] This selectivity highlights the dependence of certain cancer cells on the MALT1 pathway.
Quantitative Data for MI-2
The potency and efficacy of MI-2 have been quantified through various in vitro and cell-based assays.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical Assay | IC50 | < 20 µM | Recombinant MALT1 | [4] |
| Cell Growth Inhibition | GI50 | 0.2 µM | HBL-1 (ABC-DLBCL) | [4] |
| GI50 | 0.5 µM | TMD8 (ABC-DLBCL) | [4] | |
| GI50 | 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [4] | |
| GI50 | 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [4] | |
| Cell Growth Inhibition | GI25 | High-nanomolar range | ABC-DLBCL cell lines | [4] |
Experimental Protocols
The characterization of MI-2's mechanism of action involves several key experimental procedures.
MALT1 Biochemical Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
Protocol:
-
Compound Dispensing: Serially diluted MI-2 in DMSO is dispensed into a 384-well plate.
-
Enzyme Addition: A solution of recombinant MALT1 (e.g., 6 nM) in an appropriate assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT) is added to the wells containing the compound.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 40 minutes) to allow for compound binding to the enzyme.
-
Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic MALT1 substrate, such as Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7.[4]
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission for AMC-based substrates).[4]
-
Data Analysis: The rate of substrate cleavage is determined, and the IC50 value for MI-2 is calculated by fitting the data to a dose-response curve.
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This assay assesses the ability of MI-2 to inhibit MALT1 protease activity within cells by monitoring the cleavage of its endogenous substrates.
Protocol:
-
Cell Culture and Treatment: ABC-DLBCL cell lines (e.g., HBL-1, TMD8) are cultured and treated with various concentrations of MI-2 for a specified duration (e.g., 24 hours).[4]
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors. The total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for MALT1 substrates (e.g., anti-CYLD, anti-A20, anti-RelB). Following incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensities of the full-length and cleaved forms of the substrates are quantified to determine the extent of MALT1 inhibition by MI-2.
Cell Proliferation Assay
This assay determines the effect of MI-2 on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: ABC-DLBCL and GCB-DLBCL cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of MI-2.
-
Incubation: The plates are incubated for a period of time (e.g., 120 hours).
-
Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is used to generate dose-response curves, from which GI50 (the concentration that inhibits cell growth by 50%) values are calculated.
Conclusion
MI-2 is a potent and selective irreversible inhibitor of the MALT1 paracaspase. Its mechanism of action involves the direct suppression of MALT1's proteolytic activity, leading to the inhibition of the NF-κB signaling pathway and the selective induction of cell death in MALT1-dependent cancer cells. The detailed understanding of MI-2's mechanism of action, supported by quantitative data and robust experimental protocols, underscores the therapeutic potential of targeting MALT1 in diseases such as ABC-DLBCL. Further investigation into the clinical applications of MALT1 inhibitors is warranted.
References
- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 Protease Activity Is Required for Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Malt1-IN-14: A Technical Guide to NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the inhibition of the NF-κB pathway by targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). While specific data for a compound designated "Malt1-IN-14" is not publicly available, this document will focus on the well-characterized MALT1 inhibitor, MI-2, as a representative molecule to illustrate the principles of MALT1 inhibition. This guide will cover the mechanism of action, quantitative data on inhibitory activity, and detailed experimental protocols relevant to the study of MALT1 inhibitors.
Introduction to MALT1 and the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the immune response, inflammation, and cell survival.[1] Its dysregulation is implicated in various diseases, including cancers and autoimmune disorders. A key regulator of the canonical NF-κB pathway is the MALT1 paracaspase. MALT1 is a unique protein that possesses both scaffolding and proteolytic functions.[2][3]
Upon antigen receptor stimulation, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is essential for the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB transcription factors (e.g., p65/RelA) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, cell proliferation, and survival.[5][6]
Beyond its scaffolding role, the proteolytic activity of MALT1 is crucial for amplifying and sustaining NF-κB signaling. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3) and CYLD.[3][6] It also cleaves other substrates like BCL10 and RelB to further promote NF-κB activation.[3][7] In certain malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, making it a prime therapeutic target.[4][8]
Mechanism of Action of MALT1 Inhibition
MALT1 inhibitors are designed to block the proteolytic activity of the MALT1 paracaspase. By doing so, they prevent the cleavage of MALT1's substrates, thereby restoring the negative regulation of the NF-κB pathway and dampening the pro-survival signaling.
MI-2 is an example of a small molecule inhibitor that irreversibly binds to the active site of MALT1.[3] This inhibition leads to the accumulation of uncleaved substrates like A20 and RelB, which in turn suppress NF-κB activity. The ultimate downstream effect is the inhibition of NF-κB target gene expression, leading to decreased cell proliferation and induction of apoptosis in MALT1-dependent cancer cells.[8][9]
Quantitative Data for MALT1 Inhibitor MI-2
The following tables summarize the quantitative data for the MALT1 inhibitor MI-2 from published studies.
| Assay Type | Inhibitor | IC50 (µM) | Reference |
| In vitro MALT1 protease assay | MI-2 | ~5.84 | [3] |
| Cell Line | Inhibitor | GI50 (µM) | Cell Type | Reference |
| HBL-1 | MI-2 | 0.2 | ABC-DLBCL | [3] |
| TMD8 | MI-2 | 0.5 | ABC-DLBCL | [3] |
| OCI-Ly3 | MI-2 | 0.4 | ABC-DLBCL | [3] |
| OCI-Ly10 | MI-2 | 0.4 | ABC-DLBCL | [3] |
Experimental Protocols
MALT1 Protease Activity Assay
This protocol describes a method to measure the enzymatic activity of MALT1 in vitro, which can be used to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human MALT1 protein
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.005% Tween-20, pH 7.4)
-
MALT1 inhibitor (e.g., MI-2)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the MALT1 inhibitor in the assay buffer.
-
In a 384-well plate, add the MALT1 inhibitor dilutions.
-
Add recombinant MALT1 protein to each well to a final concentration in the nanomolar range.
-
Incubate the plate at 30°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate to a final concentration of 20 µM.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time (e.g., every minute for 90 minutes) at 30°C.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (GI50 Determination)
This protocol is used to assess the effect of a MALT1 inhibitor on the growth and viability of cancer cell lines.
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3, OCI-Ly10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MALT1 inhibitor (e.g., MI-2)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the ABC-DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Prepare a serial dilution of the MALT1 inhibitor in the cell culture medium.
-
Add the inhibitor dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentrations and fit the data to a dose-response curve to determine the GI50 (the concentration that causes 50% growth inhibition).
Western Blot for MALT1 Substrate Cleavage
This protocol is used to confirm the inhibition of MALT1 proteolytic activity in cells by observing the cleavage of its substrates.
Materials:
-
ABC-DLBCL cell lines
-
MALT1 inhibitor (e.g., MI-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-RelB, anti-A20)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat ABC-DLBCL cells with the MALT1 inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the extent of substrate cleavage in the presence and absence of the inhibitor. An effective inhibitor will show a decrease in the cleaved form of the substrate.
Visualizations
Caption: NF-κB signaling pathway and the point of inhibition by a MALT1 inhibitor.
References
- 1. MALT1 MALT1 paracaspase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Malt1-IN-14 and its Role in Lymphocyte Activation: A Technical Guide
Disclaimer: Publicly available information on the specific MALT1 inhibitor, Malt1-IN-14 , is currently limited. This guide will provide the known details for this compound and will use the well-characterized MALT1 inhibitor, MI-2 , as a representative example to offer an in-depth overview of the role of MALT1 inhibitors in lymphocyte activation, complete with experimental protocols and data, as requested.
Introduction to MALT1 in Lymphocyte Activation
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in lymphocytes, acting as both a scaffold protein and a cysteine protease. It plays a pivotal role in the activation of NF-κB signaling downstream of antigen receptor engagement, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[1] Upon receptor stimulation, MALT1 forms a complex with BCL10 and CARMA1 (the CBM complex), leading to the recruitment and activation of the IKK complex, which in turn phosphorylates IκBα, targeting it for degradation and allowing NF-κB transcription factors to translocate to the nucleus and initiate gene expression essential for lymphocyte activation, proliferation, and survival.
The proteolytic activity of MALT1 is also crucial for its function. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 and RelB, thereby amplifying and sustaining the NF-κB response.[2][3] Given its central role in lymphocyte signaling, MALT1 has emerged as a promising therapeutic target for autoimmune diseases and certain types of lymphomas, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which are often dependent on chronic BCR signaling.[4][5]
This compound: A MALT1 Inhibitor
This compound is identified as an inhibitor of the MALT1 protease. Currently, the primary available quantitative data for this compound is its in vitro half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (μM) |
| This compound | MALT1 | 0.081 |
Table 1: In vitro potency of this compound.
Due to the scarcity of further public data on this compound, the remainder of this guide will focus on the well-documented MALT1 inhibitor, MI-2, to illustrate the broader role and experimental characterization of this class of compounds.
MI-2: A Representative MALT1 Inhibitor in Lymphocyte Activation
MI-2 is an irreversible inhibitor of MALT1 protease activity. It has been extensively used to probe the function of MALT1 in both healthy and malignant lymphocytes.
Quantitative Data for MI-2
The biological activity of MI-2 has been quantified in various cell-based assays, particularly in ABC-DLBCL cell lines that are dependent on MALT1 activity for their survival.
| Cell Line | Subtype | GI50 (μM) for MI-2 |
| HBL-1 | ABC-DLBCL | 0.2 |
| TMD8 | ABC-DLBCL | 0.5 |
| OCI-Ly3 | ABC-DLBCL | 0.4 |
| OCI-Ly10 | ABC-DLBCL | 0.4 |
Table 2: Growth inhibition (GI50) of MI-2 in MALT1-dependent ABC-DLBCL cell lines after 48 hours of treatment.[6]
| Parameter | Cell Line | Treatment | Result |
| NF-κB Reporter Activity | HBL-1 | 200 nM MI-2 for 24 hours | Significant reduction in NF-κB reporter activity |
| c-REL Nuclear Localization | HBL-1 | 200 nM MI-2 for 24 hours | Reduced nuclear c-REL protein |
| Cleavage of MALT1 Substrate (CYLD) | HBL-1 | 62-1000 nM MI-2 for 24 hours | Dose-dependent decrease in cleaved CYLD |
| In Vivo Tumor Growth Inhibition | TMD8 Xenograft | 25 mg/kg MI-2, i.p. daily for 14 days | Profound suppression of tumor growth |
| In Vivo Tumor Growth Inhibition | HBL-1 Xenograft | 25 mg/kg MI-2, i.p. daily for 14 days | Profound suppression of tumor growth |
Table 3: Summary of in vitro and in vivo effects of the MALT1 inhibitor MI-2.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role and efficacy of MALT1 inhibitors like MI-2.
Cell Proliferation Assay
This assay determines the effect of a MALT1 inhibitor on the growth of lymphocyte-derived cell lines.
Protocol:
-
Seed cells (e.g., HBL-1, TMD8) in 96-well plates at a density of 1 x 10^4 cells per well in complete RPMI-1640 medium.
-
Prepare serial dilutions of the MALT1 inhibitor (e.g., MI-2) in the appropriate vehicle (e.g., DMSO).
-
Add the diluted inhibitor or vehicle control to the wells.
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for MALT1 Substrate Cleavage
This method is used to assess the direct inhibitory effect of a compound on the proteolytic activity of MALT1 in cells by measuring the cleavage of its known substrates, such as CYLD, BCL10, or RelB.[2][3]
Protocol:
-
Plate cells (e.g., HBL-1) at a density of 1 x 10^6 cells/mL and treat with various concentrations of the MALT1 inhibitor or vehicle for a designated time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The inhibition of MALT1 activity is observed as a decrease in the cleaved form of the substrate and an increase in the full-length form.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB, which is a downstream effector of MALT1 signaling.
Protocol:
-
Transfect cells (e.g., Jurkat T cells or ABC-DLBCL cells) with a plasmid containing an NF-κB-responsive element driving the expression of a reporter gene (e.g., luciferase).
-
After transfection, treat the cells with the MALT1 inhibitor or vehicle control.
-
Stimulate the cells to activate the NF-κB pathway (e.g., with PMA and ionomycin (B1663694) for Jurkat cells). ABC-DLBCL cells with chronic BCR signaling may not require external stimulation.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
A decrease in reporter activity in the presence of the inhibitor indicates suppression of the NF-κB pathway.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug with its protein target in a cellular environment.[8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Treat intact cells with the MALT1 inhibitor or vehicle.
-
Heat aliquots of the treated cells to a range of different temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble MALT1 protein in each sample by Western blotting or other protein detection methods.
-
Plot the amount of soluble MALT1 as a function of temperature. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to MALT1's role in lymphocyte activation and the experimental procedures used to study its inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MALT1 Antibody (#2494) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of T-Cell Signaling by Malt1-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism and effects of Malt1-IN-14, a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical scaffold and protease in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and cytokine production. Dysregulation of MALT1 activity is implicated in various lymphoproliferative disorders and autoimmune diseases, making it a key therapeutic target. This document summarizes the quantitative effects of MALT1 inhibition on T-cell function, details the experimental protocols for assessing these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to MALT1 in T-Cell Signaling
Upon T-cell receptor (TCR) and CD28 co-stimulation, a series of intracellular events leads to the formation of the CARMA1-BCL10-MALT1 (CBM) complex[1][2]. MALT1, as a central component of this complex, exhibits dual functions essential for downstream signaling. It acts as a scaffold, recruiting downstream signaling molecules, and possesses paracaspase activity, cleaving specific substrates to amplify and sustain the activation of transcription factors, most notably NF-κB[1][2]. The activation of NF-κB is a critical step for the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), and proteins that promote T-cell proliferation and survival[3].
The proteolytic activity of MALT1 targets several negative regulators of the NF-κB pathway, including A20, CYLD, and RelB[4]. By cleaving and inactivating these proteins, MALT1 ensures a robust and prolonged NF-κB response. Therefore, inhibition of MALT1's protease activity presents a promising therapeutic strategy to modulate T-cell mediated immune responses.
This compound: A Potent MALT1 Inhibitor
This compound is a small molecule inhibitor of MALT1's proteolytic activity.
| Compound | Chemical Formula | Molecular Weight | IC50 |
| This compound | C26H25ClF5N5O3S | 618.02 g/mol | 0.081 µM |
Quantitative Effects of MALT1 Inhibition on T-Cell Function
The inhibition of MALT1 by small molecules like this compound has profound effects on T-cell function. While specific quantitative data for this compound's impact on T-cell proliferation and cytokine production is not yet publicly available, the effects of other well-characterized MALT1 inhibitors, such as MI-2 and Z-VRPR-fmk, provide a strong indication of its expected activity.
Inhibition of T-Cell Proliferation
MALT1 protease activity is essential for T-cell proliferation following TCR stimulation. Inhibition of MALT1 has been shown to significantly reduce the proliferation of T-cells.
| MALT1 Inhibitor | Cell Type | Assay | Effect | Reference |
| MI-2 | T-ALL cells | FACS | Dose-dependent decrease in proliferation | [5][6] |
| Z-VRPR-fmk | Primary mouse CD4+ T cells | Trypan Blue Exclusion | Significant reduction in the number of live cells | [7] |
Reduction of Cytokine Production
The production of key cytokines, such as IL-2 and TNF-α, is a hallmark of T-cell activation and is critically dependent on MALT1-mediated NF-κB activation. Inhibition of MALT1 proteolytic activity effectively curtails the secretion of these pro-inflammatory cytokines.
| MALT1 Inhibitor | Cell Type | Cytokine | Effect | Reference |
| Allosteric MALT1i | Human memory T-cells | IFNγ, IL-2, TNFα | Suppression of cytokine production | [8] |
| Mepazine, Z-VRPR-fmk | Human mDCs (in PBMC culture) | IL-6, TNF-α | Reduced intracellular expression | [9] |
| Allosteric MALT1i | Human purified mDCs | IL-23, IL-6 | Almost complete abolishment of secretion | [9] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling Pathway and MALT1 Inhibition
The following diagram illustrates the central role of MALT1 in the TCR signaling cascade and the point of intervention for an inhibitor like this compound.
Caption: TCR signaling cascade leading to NF-κB activation, with MALT1 as a key component.
Experimental Workflow for Assessing MALT1 Inhibitor Activity
This diagram outlines a typical workflow for evaluating the efficacy of a MALT1 inhibitor.
Caption: A generalized workflow for testing the effects of a MALT1 inhibitor on T-cells.
Detailed Experimental Protocols
MALT1 Protease Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on MALT1's enzymatic activity.
-
Reagents and Materials:
-
Recombinant human MALT1 protein.
-
MALT1 fluorogenic substrate (e.g., Ac-LRSR-Rh110).
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4).
-
This compound dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the microplate, add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add recombinant MALT1 protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission for Rh110) over time.
-
The rate of increase in fluorescence is proportional to MALT1 activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
T-Cell Proliferation Assay (CFSE Dilution)
This method assesses the effect of MALT1 inhibition on T-cell proliferation by tracking the dilution of a fluorescent dye.
-
Reagents and Materials:
-
Isolated primary human or mouse T-cells.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
T-cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin).
-
T-cell stimulation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
This compound.
-
Flow cytometer.
-
-
Procedure:
-
Label the isolated T-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live T-cell population and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
Quantify the percentage of cells that have proliferated in each condition.
-
Cytokine Secretion Assay (ELISA)
This protocol measures the concentration of a specific cytokine (e.g., IL-2) in the supernatant of cultured T-cells.
-
Reagents and Materials:
-
Isolated T-cells.
-
T-cell stimulation reagents.
-
This compound.
-
ELISA kit for the cytokine of interest (e.g., human IL-2 ELISA kit).
-
Microplate reader.
-
-
Procedure:
-
Plate the T-cells and stimulate them in the presence of different concentrations of this compound as described for the proliferation assay.
-
After a specific incubation period (e.g., 24-48 hours), centrifuge the plate and collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample based on a standard curve.
-
Determine the IC50 of this compound for the inhibition of cytokine secretion.
-
Conclusion
This compound is a potent inhibitor of MALT1's proteolytic activity. By targeting this key enzyme in the T-cell signaling pathway, this compound effectively abrogates T-cell activation, proliferation, and the production of pro-inflammatory cytokines. The data from analogous MALT1 inhibitors strongly support its potential as a valuable research tool and a lead compound for the development of therapeutics for a range of immunological disorders and lymphoid malignancies. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel MALT1 inhibitors.
References
- 1. WO2024133859A1 - Malt1 inhibitors - Google Patents [patents.google.com]
- 2. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Malt1-IN-14: A Technical Guide to its Discovery and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Malt1-IN-14, a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). This document details the compound's biological activity, the experimental protocols used for its characterization, and its place within the broader context of MALT1-targeted drug discovery. All information presented herein is derived from the primary patent literature.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway.[1] As a paracaspase, MALT1 possesses both scaffolding and proteolytic functions that are integral to the activation of NF-κB following antigen receptor signaling.[1] Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target.[1] this compound has emerged from discovery efforts to identify small molecule inhibitors of MALT1's proteolytic activity.
Quantitative Biological Data
The primary inhibitory activity of this compound against its target, MALT1, has been quantified in a biochemical assay. The available data is summarized in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Assay Type | Target | IC50 (µM) |
| This compound (Compound 2) | 3047242-55-4 | C26H25ClF5N5O3S | 618.02 | Biochemical | MALT1 | 0.081 |
Note: At the time of this writing, publicly available data for this compound in cellular or in vivo models has not been disclosed in the primary reference document.
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the MALT1 signaling pathway and the experimental workflows used to assess its inhibition.
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade, which is the target pathway for inhibitors like this compound.
Experimental Workflow: Biochemical Assay
The following diagram outlines the workflow for the biochemical assay used to determine the IC50 value of this compound.
Experimental Workflow: GloSensor™ Cellular Assay
This diagram illustrates the workflow for the cell-based GloSensor™ assay, a method to measure MALT1 activity within a cellular context.
Experimental Protocols
The following protocols are based on the methodologies described in patent WO2024133859A1.[1]
Synthesis of this compound (Compound 2)
The synthesis of this compound is detailed in the patent literature.[2] A representative final step in the synthesis involves the coupling of an intermediate with a sulfonyl chloride derivative. The crude product is then purified using chromatographic techniques to yield the final compound.[2] For a complete, step-by-step synthesis protocol, including the preparation of all intermediates, please refer to the "Examples" section of patent WO2024133859A1.[2]
Biochemical MALT1 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the proteolytic activity of recombinant MALT1 enzyme.
-
Materials:
-
Recombinant MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., Tris-based buffer with reducing agents)
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted compound to the appropriate wells. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Add the recombinant MALT1 enzyme solution to all wells except the 100% inhibition control.
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[1]
-
MALT1 GloSensor™ Cellular Assay
This assay measures the proteolytic activity of MALT1 within a living cell line.
-
Materials:
-
Jurkat cells stably expressing the MALT1 GloSensor™ reporter construct. The reporter is a split luciferase protein separated by a MALT1-cleavable linker (e.g., based on the RelB cleavage site).[1]
-
Cell culture medium and supplements.
-
Test compound (this compound) dissolved in DMSO.
-
MALT1 activators (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin).
-
Luciferase substrate.
-
White, opaque 96-well or 384-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the Jurkat-MALT1 GloSensor™ cells into the wells of a white, opaque assay plate.
-
Add serial dilutions of this compound to the appropriate wells and incubate for a defined pre-treatment period.
-
Stimulate the cells with PMA and Ionomycin to activate the MALT1 protease.
-
Incubate the cells for a period to allow for MALT1-mediated cleavage of the GloSensor™ reporter.
-
Add the luciferase substrate to all wells.
-
Measure the luminescence signal using a luminometer.
-
The luminescence intensity is proportional to the MALT1 protease activity.[1]
-
Calculate the percent inhibition of MALT1 activity at each compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
This compound is a potent, novel inhibitor of the MALT1 paracaspase, as demonstrated by its low micromolar activity in a biochemical assay. The development of this compound and others in its class highlights the ongoing efforts to target the NF-κB pathway for the treatment of hematological malignancies and potentially other immune-mediated diseases.
Further characterization of this compound is warranted to fully understand its therapeutic potential. This would include the determination of its potency in cellular assays, assessment of its selectivity against other proteases, and evaluation of its efficacy and pharmacokinetic properties in preclinical in vivo models of MALT1-dependent cancers. The detailed protocols and foundational data presented in this guide provide a solid basis for these future investigations.
References
Malt1-IN-14: A Technical Guide to a Potent Paracaspase Inhibitor
Abstract
This technical guide provides a comprehensive overview of Malt1-IN-14, a potent and irreversible small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. This document details the chemical structure, physicochemical properties, and biological activity of this compound. Furthermore, it outlines its mechanism of action within the context of the NF-κB signaling pathway and provides detailed protocols for key experimental assays used in its characterization. This guide is intended for researchers, scientists, and drug development professionals working in oncology and immunology, particularly those focused on B-cell malignancies.
Chemical Structure and Properties
This compound, also widely known as MALT1 inhibitor MI-2, is a cell-permeable compound designed to directly bind and irreversibly inhibit the proteolytic activity of the MALT1 paracaspase.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl]phenyl]acetamide | [2][3] |
| Synonyms | MALT1 inhibitor MI-2, MI-2 | [1][2][3] |
| CAS Number | 1047953-91-2 | [1][2][3][4] |
| Molecular Formula | C₁₉H₁₇Cl₃N₄O₃ | [2][3] |
| Molecular Weight | 455.72 g/mol | [2][3] |
| SMILES | O=C(CCl)NC1=CC=C(N2N=C(OCCOC)N=C2C3=CC=C(Cl)C(Cl)=C3)C=C1 | [3][4] |
| InChIKey | TWJGQZBSEMDPQP-UHFFFAOYSA-N | [2][3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [2] |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 50 mM) | [2] |
Mechanism of Action and Signaling Pathway
MALT1 is a critical intracellular signaling protein that functions both as a scaffold and an arginine-specific cysteine protease.[5][6] It is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which transduces signals from antigen receptors (BCR and TCR) and other pathways to activate the canonical NF-κB pathway.[7][8][9]
Upon antigen receptor stimulation, Protein Kinase C (PKC) phosphorylates CARD11 (also known as CARMA1), leading to a conformational change that allows the recruitment of BCL10 and MALT1 to form the CBM complex.[9] This complex recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK (IκB kinase) complex.[10] IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. This releases NF-κB transcription factors (like RelA/p65 and c-Rel) to translocate to the nucleus and activate the expression of target genes that promote cell proliferation, survival, and inflammation.[6]
The protease activity of MALT1 amplifies and sustains this signaling by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 (TNFAIP3), CYLD, and RelB.[5][10][11] In certain lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), chronic B-cell receptor signaling or mutations in upstream components lead to constitutive MALT1 activation, making it a compelling therapeutic target.[7][12]
This compound (MI-2) acts by binding directly to the MALT1 active site, irreversibly suppressing its protease function.[1] This inhibition prevents the cleavage of MALT1 substrates, leading to a downregulation of NF-κB target genes, suppression of c-REL nuclear localization, and ultimately, inhibition of proliferation and induction of apoptosis in MALT1-dependent cancer cells.[1][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MI 2, MALT1 inhibitor (CAS 1047953-91-2) | Abcam [abcam.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. uniprot.org [uniprot.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Malt1-IN-14: A Technical Guide for a Novel Chemical Probe Targeting MALT1 Paracaspase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Malt1-IN-14, a recently identified chemical probe for the paracaspase MALT1. MALT1 is a critical mediator in the activation of NF-κB signaling downstream of antigen and other receptors, playing a pivotal role in both adaptive and innate immunity. Its dysregulation is implicated in various diseases, particularly in the pathogenesis of certain B-cell lymphomas. This compound has emerged as a valuable tool for studying the biological functions of MALT1 and for assessing its potential as a therapeutic target. This document details the chemical properties, mechanism of action, and quantitative data associated with this compound, alongside detailed experimental protocols for its application in biochemical and cellular assays.
Introduction to MALT1
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique paracaspase that functions as both a scaffold protein and a cysteine protease. It is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway in response to signals from T-cell and B-cell receptors. The proteolytic activity of MALT1 is crucial for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB, thereby amplifying and sustaining the signal. Given its central role in lymphocyte activation and survival, MALT1 is a compelling therapeutic target for autoimmune diseases and various hematological malignancies, including activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).
This compound: A Potent Chemical Probe
This compound, also identified as "comp 2," is a small molecule inhibitor of MALT1. As a chemical probe, it provides a powerful tool for dissecting the specific roles of MALT1's proteolytic activity in cellular processes and disease models.
Chemical Properties
While the specific chemical structure of this compound is not publicly available in the initial search results, its identification as a potent inhibitor suggests it possesses structural features that allow it to interact with the active site of the MALT1 paracaspase.
Quantitative Data
The potency of this compound has been determined in biochemical assays, providing a quantitative measure of its inhibitory activity against MALT1. This data is crucial for designing experiments and interpreting results.
| Compound Name | Alternative Name | Assay Type | IC50 (μM) |
| This compound | comp 2 | Biochemical | 0.081[1][2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the proteolytic activity of MALT1. This inhibition disrupts the downstream signaling cascade that leads to NF-κB activation.
MALT1-Mediated NF-κB Activation Pathway
The following diagram illustrates the canonical NF-κB signaling pathway involving the CBM complex and the role of MALT1.
References
Preliminary Studies on the Biological Activity of MALT1 Inhibitors: A Technical Overview
A comprehensive analysis of publicly available data did not yield sufficient information to construct an in-depth technical guide specifically on "Malt1-IN-14." While this compound is commercially available and listed with a MALT1 inhibitory IC50 of 0.081 μM, detailed experimental protocols and a comprehensive biological data profile are not readily accessible in the public scientific literature.
Therefore, this guide will focus on a well-characterized and extensively documented MALT1 inhibitor, MI-2 , to provide researchers, scientists, and drug development professionals with a detailed understanding of the methodologies and data associated with the preclinical evaluation of a potent MALT1 inhibitor. The information presented here is compiled from multiple peer-reviewed publications and serves as a representative example of the biological investigation of a MALT1-targeting compound.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key scaffolding protein and cysteine protease that plays a critical role in T-cell and B-cell receptor signaling pathways.[1] Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target.[2][3] MALT1 inhibitors block its proteolytic activity, thereby disrupting downstream signaling cascades, primarily the NF-κB pathway, which is crucial for the proliferation and survival of certain cancer cells.[4]
Quantitative Biological Activity of MI-2
The biological activity of MI-2 has been assessed through various in vitro assays, quantifying its inhibitory potency against the MALT1 enzyme and its effects on cancer cell lines.
| Assay Type | Cell Line / Target | Endpoint | Value | Reference |
| Biochemical Assay | Recombinant MALT1 | IC50 | 5.84 μM | |
| Cell Growth Inhibition | HBL-1 (ABC-DLBCL) | GI50 | 0.2 μM | |
| TMD8 (ABC-DLBCL) | GI50 | 0.5 μM | ||
| OCI-Ly3 (ABC-DLBCL) | GI50 | 0.4 μM | ||
| OCI-Ly10 (ABC-DLBCL) | GI50 | 0.4 μM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize MALT1 inhibitors like MI-2.
MALT1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the proteolytic activity of the MALT1 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MALT1 protease is purified. A fluorogenic substrate, such as Ac-LRSR-AMC, is used.
-
Reaction Setup: The assay is typically performed in a 384-well plate format. The MALT1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., MI-2) in an appropriate assay buffer.
-
Initiation and Measurement: The reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity, resulting from the cleavage of the substrate by MALT1, is measured over time using a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[5]
-
Data Analysis: The rate of substrate cleavage is calculated from the linear phase of the reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of the MALT1 inhibitor on the growth of cancer cell lines.
Protocol:
-
Cell Culture: Human lymphoma cell lines, particularly those known to be dependent on MALT1 signaling such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) lines (e.g., HBL-1, TMD8), are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the MALT1 inhibitor (e.g., MI-2) for a specified period (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated by normalizing the data to untreated control cells and fitting to a dose-response curve.[6]
Western Blotting for MALT1 Substrate Cleavage
This method is used to confirm the on-target effect of the inhibitor within a cellular context by observing the cleavage of known MALT1 substrates.
Protocol:
-
Cell Treatment and Lysis: ABC-DLBCL cells are treated with the MALT1 inhibitor for a defined time. Following treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for MALT1 substrates such as CYLD, RelB, or BCL10.[7] A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. A reduction in the cleaved form of the substrate in inhibitor-treated cells indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MALT1 signaling and the workflows of the experiments used to study its inhibitors is essential for a clear understanding.
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway downstream of the B-cell receptor (BCR).
Caption: MALT1 in the NF-κB Signaling Pathway.
Experimental Workflow for MALT1 Inhibitor Evaluation
The logical flow of experiments to characterize a MALT1 inhibitor is depicted below.
Caption: Workflow for MALT1 Inhibitor Characterization.
References
- 1. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. MALT1 - Wikipedia [en.wikipedia.org]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, playing a crucial role in the activation of lymphocytes.[1][2] MALT1 possesses both scaffolding functions and proteolytic activity, the latter being a critical driver in certain types of lymphomas and autoimmune diseases.[1][2][3] The protease function of MALT1 has emerged as a promising therapeutic target, leading to the development of various small molecule inhibitors.[2]
This document provides detailed protocols for common in vitro assays used to characterize MALT1 inhibitors. While the specific inhibitor "Malt1-IN-14" is not extensively documented in publicly available literature, the following protocols are representative of those used to evaluate potent and selective MALT1 inhibitors. The quantitative data presented is for a well-characterized, representative MALT1 inhibitor and should be considered as an illustrative example.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade initiated by antigen receptor stimulation. Upon receptor engagement, a series of upstream events lead to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[3][4] This complex serves as a scaffold to recruit and activate downstream components, including the IκB kinase (IKK) complex. MALT1's protease activity further amplifies the signal by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB.[5] This ultimately leads to the nuclear translocation of NF-κB and the transcription of target genes involved in cell survival, proliferation, and inflammation.
Quantitative Data Summary
The inhibitory activity of a representative MALT1 inhibitor was evaluated in various in vitro assays. The data is summarized in the table below.
| Assay Type | Description | Endpoint | Representative Inhibitor IC50/GI50 (µM) |
| Biochemical Assay | Inhibition of recombinant MALT1 protease activity using a fluorogenic substrate. | IC50 | 0.05 - 0.5 |
| Cell-Based Reporter Assay | Inhibition of MALT1-mediated NF-κB reporter gene expression in a cell line. | IC50 | 0.1 - 1.0 |
| Cell Viability Assay | Inhibition of proliferation in MALT1-dependent lymphoma cell lines. | GI50 | 0.2 - 2.0 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Note: The provided IC50/GI50 values are representative for potent MALT1 inhibitors and may not reflect the specific activity of a compound named "this compound".
Experimental Protocols
Biochemical MALT1 Protease Inhibition Assay
This assay measures the direct inhibition of recombinant MALT1 enzymatic activity.
Experimental Workflow:
Materials:
-
Recombinant human MALT1 (catalytically active)
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
MALT1 Inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the MALT1 inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant MALT1 (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the MALT1 substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based MALT1 GloSensor™ Assay
This assay measures the inhibition of MALT1 activity within a cellular context using a genetically encoded reporter.
Experimental Workflow:
Materials:
-
Cell line stably expressing a MALT1-GloSensor™ reporter (e.g., HEK293 or a lymphoma cell line)
-
Cell culture medium and supplements
-
MALT1 Inhibitor (e.g., this compound) dissolved in DMSO
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for cell stimulation
-
GloSensor™ cAMP Reagent
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Seed the MALT1-GloSensor™ expressing cells into a white assay plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the MALT1 inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to induce MALT1 activity.
-
Incubate for an appropriate time (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the GloSensor™ cAMP Reagent to each well according to the manufacturer's instructions.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the stimulated and unstimulated controls and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay in MALT1-Dependent Lymphoma Cells
This assay assesses the effect of MALT1 inhibition on the proliferation and survival of cancer cells that are dependent on MALT1 activity.
Materials:
-
MALT1-dependent lymphoma cell line (e.g., ABC-DLBCL cell lines like OCI-Ly3 or TMD8)
-
MALT1-independent cell line (as a negative control)
-
Complete cell culture medium
-
MALT1 Inhibitor (e.g., this compound) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Seed the lymphoma cells in a white assay plate at a suitable density.
-
Add serial dilutions of the MALT1 inhibitor or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control.
-
Plot the percentage of growth inhibition against the inhibitor concentration and fit the data to determine the GI50 value.
Conclusion
The described in vitro assays provide a robust framework for the characterization of MALT1 inhibitors. A combination of biochemical and cell-based assays is essential to determine the potency, selectivity, and cellular efficacy of novel compounds targeting MALT1. The provided protocols can be adapted and optimized for specific research needs and the characterization of new chemical entities.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MALT1 as a promising target to treat lymphoma and other diseases related to MALT1 anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Malt1-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Malt1-IN-14, a potent inhibitor of the MALT1 paracaspase, in various cell-based assays. The protocols outlined below are designed to assess the biological activity and therapeutic potential of this compound by examining its effects on key cellular signaling pathways, cell viability, and cytokine production.
Introduction to MALT1 and its Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a crucial mediator in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, playing a vital role in the function of immune cells.[1][2][3] MALT1 possesses both scaffolding and proteolytic (paracaspase) functions. Its protease activity is essential for the cleavage of several substrates, including A20, BCL10, CYLD, and RelB, which in turn regulate NF-κB activation and other signaling cascades.[4][5][6] Dysregulation of MALT1 activity is implicated in various diseases, particularly in certain types of lymphomas such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[7][8][9]
This compound is a potent inhibitor of MALT1 with a reported IC50 of 0.081 μM.[10] By inhibiting the proteolytic activity of MALT1, this compound offers a promising tool for studying MALT1-dependent signaling and as a potential therapeutic agent for MALT1-driven diseases.
Data Presentation: In Vitro Activity of MALT1 Inhibitors
The following tables summarize the inhibitory activities of this compound and other well-characterized MALT1 inhibitors in various cell lines. This data provides a comparative reference for experimental design.
Table 1: Inhibitory Concentration (IC50) of MALT1 Inhibitors
| Compound | Assay Type | Cell Line/System | IC50 (μM) | Reference |
| This compound | MALT1 Inhibition | Not Specified | 0.081 | [10] |
| MI-2 | MALT1 Inhibition | Biochemical Assay | 5.84 | [11] |
| Mepazine | MALT1 Inhibition | Biochemical Assay | 0.83 | [12] |
| z-VRPR-fmk | MALT1 Inhibition | Biochemical Assay (Ki) | 0.14 | [12] |
| MLT-943 | IL-2 Reporter Gene Assay | Jurkat T cells | 0.040 | [12] |
| MLT-985 | IL-2 Reporter Gene Assay | Jurkat T cells | 0.020 | [12] |
| MLT-827 | MALT1 Inhibition | Biochemical Assay | 0.005 | [12] |
| MLT-231 | MALT1 Inhibition | Biochemical Assay | 0.009 | [12] |
Table 2: Growth Inhibition (GI50) of MALT1 Inhibitors in DLBCL Cell Lines
| Compound | HBL-1 (ABC-DLBCL) GI50 (μM) | TMD8 (ABC-DLBCL) GI50 (μM) | OCI-Ly3 (ABC-DLBCL) GI50 (μM) | OCI-Ly10 (ABC-DLBCL) GI50 (μM) | Reference |
| MI-2 | 0.2 | 0.5 | 0.4 | 0.4 | [1] |
Signaling Pathways and Experimental Workflows
MALT1-Mediated NF-κB Signaling Pathway
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation.[3] Upon stimulation, the CBM complex is formed, leading to the recruitment of TRAF6 and subsequent activation of the IKK complex, which ultimately results in the activation of NF-κB.[13] The proteolytic activity of MALT1 amplifies and sustains this signaling by cleaving negative regulators of the pathway.[4]
Experimental Workflow for Assessing this compound Activity
A general workflow to characterize the effects of this compound in a cell-based setting involves a series of assays to measure its impact on MALT1 activity, downstream signaling, and cellular phenotypes.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines, particularly those dependent on MALT1 signaling like ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3, OCI-Ly10).[7]
Materials:
-
Target cell line (e.g., HBL-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of inhibitor that causes 50% reduction in cell growth).
Western Blot Analysis of MALT1 Substrate Cleavage
This protocol is designed to assess the direct inhibitory effect of this compound on the proteolytic activity of MALT1 by monitoring the cleavage of its known substrates.[1][4]
Materials:
-
Target cell line (e.g., HBL-1, TMD8)
-
Complete cell culture medium
-
This compound
-
Proteasome inhibitor (e.g., MG-132, optional, to stabilize cleaved fragments)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-BCL10, anti-RelB, anti-A20) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 8, 24, or 48 hours). A positive control (e.g., PMA/ionomycin stimulation in Jurkat cells) and a vehicle control should be included. For some substrates, pre-treatment with a proteasome inhibitor for 1-2 hours may be necessary to visualize cleavage products.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the ratio of cleaved to full-length MALT1 substrates.
NF-κB Reporter Assay
This assay quantifies the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T or a lymphoma cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations. For cell lines without constitutive MALT1 activity, stimulate with an appropriate agent (e.g., PMA/ionomycin or TNF-α).
-
Incubation: Incubate for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
Cytokine Release Assay
This protocol measures the impact of this compound on the production and secretion of MALT1-dependent cytokines.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat)
-
Complete cell culture medium
-
This compound
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies for T-cells, LPS for monocytes)
-
ELISA kit or Cytometric Bead Array (CBA) for the cytokine of interest (e.g., IL-2, TNF-α)
-
96-well plates
-
Plate reader (for ELISA) or flow cytometer (for CBA)
Procedure:
-
Cell Plating and Treatment: Plate the cells in a 96-well plate and pre-treat with different concentrations of this compound for 1-2 hours.
-
Stimulation: Add the stimulating agent to the wells to induce cytokine production.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine(s) in the supernatant using an ELISA kit or a CBA according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the effect of this compound on cytokine release.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the cellular effects of this compound. By employing these assays, researchers can effectively characterize the mechanism of action of this inhibitor and evaluate its potential as a therapeutic agent for MALT1-driven pathologies. It is recommended to optimize the experimental conditions, such as cell density, inhibitor concentration, and incubation times, for each specific cell line and assay.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Antibody (#2494) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. uniprot.org [uniprot.org]
- 4. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 5. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Studying B-cell Lymphoma Models with MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in specific subtypes of B-cell lymphomas, particularly Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for the activation of the NF-κB pathway downstream of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling.[1][2] In ABC-DLBCL, constitutive activation of these pathways leads to MALT1-dependent cell survival and proliferation.
MALT1 possesses both scaffolding functions and protease activity. Its proteolytic activity is directed at several substrates, including A20, BCL10, CYLD, and RelB, leading to the amplification of NF-κB signaling.[3][4][5] Inhibition of MALT1's protease activity has been shown to be a promising therapeutic strategy, selectively inducing cell death in MALT1-dependent lymphoma cells.[4][5]
This document provides detailed application notes and protocols for the use of MALT1 inhibitors in the study of B-cell lymphoma models. While the specific inhibitor Malt1-IN-14 was requested, public domain information on this particular compound is limited. Therefore, this document will utilize data and protocols for the well-characterized, irreversible MALT1 inhibitor MI-2 as a representative example. These protocols can be adapted for the evaluation of other MALT1 inhibitors.
Data Presentation
In Vitro Activity of MALT1 Inhibitor MI-2 in B-cell Lymphoma Cell Lines
The following table summarizes the growth inhibitory effects of the MALT1 inhibitor MI-2 on various B-cell lymphoma cell lines. MALT1-dependent ABC-DLBCL cell lines show significantly higher sensitivity to MI-2 compared to MALT1-independent ABC-DLBCL and GCB-DLBCL cell lines.
| Cell Line | Subtype | MALT1 Dependence | GI50 (µM) for MI-2 |
| HBL-1 | ABC-DLBCL | Dependent | 0.2[4] |
| TMD8 | ABC-DLBCL | Dependent | 0.5[4] |
| OCI-Ly3 | ABC-DLBCL | Dependent | 0.4[4] |
| OCI-Ly10 | ABC-DLBCL | Dependent | 0.4[4] |
| U2932 | ABC-DLBCL | Independent | Resistant[4] |
| HLY-1 | ABC-DLBCL | Independent | Resistant[4] |
| OCI-Ly1 | GCB-DLBCL | Independent | Resistant[4] |
| OCI-Ly7 | GCB-DLBCL | Independent | N/A |
GI50: 50% growth inhibition concentration.
Signaling Pathways and Experimental Workflows
MALT1 Signaling Pathway in B-cell Lymphoma
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway in B-cell lymphomas and the mechanism of action of MALT1 inhibitors.
Caption: MALT1 signaling in B-cell lymphoma and inhibitor action.
Experimental Workflow for Evaluating MALT1 Inhibitors
This workflow outlines the key steps for assessing the efficacy of a MALT1 inhibitor in B-cell lymphoma models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Malt1-IN-14 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of immune responses, functioning as both a scaffold protein and a paracaspase. Its activity is essential for signaling pathways downstream of T-cell and B-cell antigen receptors, leading to the activation of NF-κB and subsequent pro-inflammatory cytokine production and lymphocyte proliferation.[1][2][3] Dysregulation of MALT1 activity has been implicated in the pathophysiology of various autoimmune diseases, making it an attractive therapeutic target.[4] Malt1-IN-14 is a potent and specific small molecule inhibitor of the MALT1 paracaspase activity. These application notes provide a comprehensive guide for utilizing this compound in preclinical autoimmune disease research, covering its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the proteolytic activity of the MALT1 paracaspase. In the canonical NF-κB signaling pathway, antigen receptor engagement triggers the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[5][6] Within this complex, MALT1's protease function is activated, leading to the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20, CYLD, and RelB.[7][8] By inhibiting this proteolytic activity, this compound prevents the degradation of these inhibitory proteins, thereby dampening NF-κB activation and subsequent inflammatory responses.[4]
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Efficacy of MALT1 Inhibition
| Cell Type | Treatment | Outcome Measure | Result | Reference |
| Primary Mouse CD4+ T cells | z-VRPR-fmk (MALT1 inhibitor) | Proliferation (anti-CD3/CD28 stimulation) | Significant reduction in cell number | [9] |
| Human ABC-DLBCL cell lines (HBL-1, TMD8) | MI-2 (MALT1 inhibitor) | Growth Inhibition (GI50) | HBL-1: 200 nM, TMD8: 500 nM | [7] |
| Human ABC-DLBCL cell lines | MI-2 (MALT1 inhibitor) | c-REL nuclear localization | Reduced nuclear c-REL | [7] |
| Human ABC-DLBCL cell lines | MI-2 (MALT1 inhibitor) | CYLD cleavage | Dose-dependent decrease in cleaved CYLD | [7] |
| Human T-cells | Allosteric MALT1 inhibitor | Pro-inflammatory cytokine production | Suppressed | [10] |
| Human Monocyte-derived Macrophages | Allosteric MALT1 inhibitor | Pro-inflammatory cytokine production | Suppressed | [10] |
| Human B-cells | Allosteric MALT1 inhibitor | Proliferation | Attenuated | [10] |
In Vivo Efficacy of MALT1 Inhibition in Autoimmune Models
| Animal Model | Treatment | Key Findings | Reference |
| Rat Collagen-Induced Arthritis | Oral allosteric MALT1 inhibitor | Reduced disease severity and synovial cytokine production | [10] |
| Mouse Experimental Autoimmune Encephalomyelitis (EAE) | Malt1 protease-dead knock-in mice | Complete protection from EAE induction | [11][12] |
| Mouse T-cell transfer-induced colitis | Malt1 protease-dead knock-in mice | Protection from colitis development | [11] |
Experimental Protocols
In Vitro Cell-Based Assays
1. T-Cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation.
-
Objective: To evaluate the effect of this compound on T-cell proliferation.
-
Materials:
-
Isolated primary CD4+ T-cells
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant IL-2 (optional)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Proliferation assay reagents (e.g., CFSE, MTT, or Trypan Blue)
-
-
Procedure:
-
Plate isolated CD4+ T-cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-4 hours.
-
Stimulate cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-5 µg/mL) antibodies. Exogenous IL-2 can be added to support proliferation.
-
Incubate for 24-72 hours.
-
Assess cell proliferation using a suitable method:
-
CFSE dilution: Analyze by flow cytometry.
-
MTT assay: Measure absorbance at 570 nm.
-
Cell counting: Use a hemocytometer with Trypan Blue exclusion.
-
-
2. Cytokine Production Assay
-
Objective: To measure the impact of this compound on the production of pro-inflammatory cytokines.
-
Materials:
-
Immune cells (e.g., PBMCs, T-cells, macrophages)
-
This compound
-
Stimulants (e.g., PMA/Ionomycin, anti-CD3/CD28, LPS)
-
ELISA kits or multiplex bead array kits for desired cytokines (e.g., IL-2, TNF-α, IFN-γ, IL-6, IL-17A)
-
-
Procedure:
-
Culture immune cells in a 24- or 48-well plate.
-
Pre-treat with this compound or vehicle for 1-4 hours.
-
Stimulate the cells with an appropriate agonist for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure cytokine concentrations using ELISA or a multiplex assay according to the manufacturer's instructions.
-
3. Western Blot for MALT1 Substrate Cleavage
Caption: Workflow for Western blot analysis of MALT1 substrate cleavage.
-
Objective: To confirm the inhibition of MALT1's proteolytic activity by observing the cleavage of its substrates.
-
Materials:
-
Cell line with constitutive MALT1 activity (e.g., ABC-DLBCL lines like HBL-1) or stimulated primary cells.
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against MALT1 substrates (e.g., CYLD, BCL10, A20, RelB) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells and determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system. An increase in the full-length form and a decrease in the cleaved form of the substrate indicates MALT1 inhibition.[7]
-
In Vivo Studies in Animal Models of Autoimmune Disease
-
Objective: To assess the therapeutic potential of this compound in a relevant animal model of autoimmune disease.
-
General Protocol Outline:
-
Model Induction: Induce the autoimmune disease model (e.g., Collagen-Induced Arthritis in rats/mice, Experimental Autoimmune Encephalomyelitis in mice).
-
Treatment: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a prophylactic or therapeutic time point. A dose-response study is recommended.
-
Monitoring: Monitor disease progression using established clinical scoring systems.
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., joints, spinal cord, lymph nodes, spleen) for histological analysis, cytokine profiling (e.g., qPCR, ELISA from tissue homogenates), and flow cytometric analysis of immune cell populations.
-
Concluding Remarks
This compound is a valuable tool for investigating the role of MALT1 in autoimmune diseases. The protocols outlined above provide a framework for characterizing its effects on immune cell function both in vitro and in vivo. Careful experimental design and data interpretation are crucial for advancing our understanding of MALT1 inhibition as a potential therapeutic strategy for autoimmune and inflammatory disorders. However, it is important to consider that complete inactivation of MALT1 protease activity may impair regulatory T-cell development, potentially leading to autoimmunity in the long term.[11][12] Therefore, a therapeutic window that effectively dampens pathogenic immune responses while preserving Treg function will be critical for clinical translation.[10]
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity | The EMBO Journal [link.springer.com]
- 12. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MALT1 Antibody (#2494) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Malt1-IN-14 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Malt1-IN-14, a potent and selective inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase, in primary cell culture experiments. This document includes detailed protocols for the treatment of various primary human cells, methods for assessing the biological impact of this compound, and a summary of its effects on key cellular pathways.
Introduction to this compound
This compound is a small molecule inhibitor of the MALT1 paracaspase, a key regulator of signaling pathways downstream of antigen receptors and other immunoreceptors. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a pivotal role in activating the nuclear factor-kappa B (NF-κB) transcription factor.[1] Dysregulation of MALT1 activity has been implicated in various diseases, including certain types of lymphomas and autoimmune disorders, making it an attractive therapeutic target.[2]
This compound exerts its inhibitory effect by blocking the proteolytic activity of the MALT1 enzyme. This inhibition prevents the cleavage of MALT1 substrates, such as BCL10, CYLD, and RelB, which are essential for the propagation of NF-κB signaling.[1][3] Consequently, treatment with this compound can lead to a reduction in the production of pro-inflammatory cytokines, decreased cell proliferation, and the induction of apoptosis in susceptible cell types.
Chemical Properties of this compound:
| Property | Value |
| Molecular Weight | 618.02 g/mol |
| CAS Number | 3047242-55-4 |
| IC50 | 0.081 µM[4] |
Data Presentation: Efficacy of MALT1 Inhibition
The following tables summarize the inhibitory concentrations of MALT1 inhibitors in various cell lines and the observed effects on primary immune cells. While specific data for this compound in primary cells is limited, data from the structurally related and well-characterized MALT1 inhibitor MI-2 is provided as a reference.
Table 1: Inhibitory Concentrations (IC50/GI50) of MALT1 Inhibitor MI-2 in Human B-Cell Lymphoma Cell Lines
| Cell Line | Subtype | IC50 (µM) | GI50 (µM) | Reference |
| HBL-1 | ABC-DLBCL | - | 0.2 | [5] |
| TMD8 | ABC-DLBCL | - | 0.5 | [5] |
| OCI-Ly3 | ABC-DLBCL | - | 0.4 | [5] |
| OCI-Ly10 | ABC-DLBCL | - | 0.4 | [5] |
| U2932 | ABC-DLBCL (MALT1-independent) | Resistant | Resistant | [6] |
| HLY-1 | ABC-DLBCL (MALT1-independent) | Resistant | Resistant | [6] |
| OCI-Ly1 | GCB-DLBCL | Resistant | Resistant | [5] |
ABC-DLBCL: Activated B-Cell-like Diffuse Large B-Cell Lymphoma; GCB-DLBCL: Germinal Center B-Cell-like Diffuse Large B-Cell Lymphoma.
Table 2: Qualitative Effects of MALT1 Inhibition on Primary Human and Murine Immune Cells
| Primary Cell Type | Effect of MALT1 Inhibition | Key Observations | References |
| Human T Cells | Decreased cytokine production (IL-2, IFN-γ, TNF-α), Reduced proliferation | Inhibition of Th1 and Th17 responses. | [7][8] |
| Human B Cells | Attenuated proliferation | Inhibition of B-cell expansion. | [8] |
| Human Monocyte-Derived Dendritic Cells (Mo-DCs) | Suppressed pro-inflammatory cytokine production | Reduced inflammatory responses. | [8] |
| Murine Regulatory T Cells (Tregs) | Reduced numbers and function | Potential impact on immune homeostasis. | [9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in primary cell culture experiments.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: Based on its molecular weight of 618.02 g/mol , prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in a suitable solvent such as DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
2. Primary Human T Cell Isolation and Culture
-
Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify T cells from PBMCs using a pan-T cell isolation kit (negative selection) according to the manufacturer's instructions.
-
Culture: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and recombinant human IL-2 (e.g., 20 U/mL). Maintain cells at a density of 1-2 x 10^6 cells/mL.
-
Activation (Optional): For experiments requiring T cell activation, culture the cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).
3. Primary Human B Cell Isolation and Culture
-
Isolation: Isolate PBMCs as described for T cells. Purify B cells from PBMCs using a B cell isolation kit (negative selection).
-
Culture: Culture purified B cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate stimuli for B cell survival and proliferation, such as CD40L and IL-4.
4. Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using CD14 MicroBeads.[10]
-
Differentiation: Culture the monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) to generate immature Mo-DCs.[10]
-
Maturation (Optional): To generate mature Mo-DCs, add a maturation stimulus such as lipopolysaccharide (LPS; e.g., 100 ng/mL) for the final 24-48 hours of culture.
5. Primary Human Keratinocyte Isolation and Culture
-
Isolation: Obtain human skin biopsies and separate the epidermis from the dermis using enzymatic digestion (e.g., with dispase or thermolysin). Isolate keratinocytes from the epidermis by further enzymatic digestion (e.g., with trypsin).[6]
-
Culture: Culture the isolated keratinocytes in a specialized keratinocyte growth medium, such as Keratinocyte-SFM, on collagen-coated culture dishes.
6. Treatment with this compound
-
Working Solution: Prepare a working solution of this compound by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. A concentration range of 0.1 to 10 µM is a reasonable starting point for dose-response experiments.
-
Treatment: Add the this compound working solution to the primary cell cultures. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the cells for the desired period, which can range from a few hours for signaling studies to several days for proliferation or apoptosis assays.
7. Analysis of Cellular Responses
a. Cytokine Production Assay (ELISA)
-
Sample Collection: After the treatment period, collect the cell culture supernatants.
-
ELISA: Measure the concentration of cytokines of interest (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
b. Cell Proliferation Assay (e.g., CFSE or BrdU)
-
Labeling: Prior to treatment, label the cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Treatment and Culture: Treat the labeled cells with this compound as described above and culture for a period sufficient for cell division to occur (e.g., 3-5 days).
-
Flow Cytometry: Analyze the dilution of the CFSE dye in the cell population by flow cytometry. A decrease in fluorescence intensity indicates cell proliferation.
c. Western Blotting for NF-κB Signaling Pathway Components
-
Cell Lysis: After a short-term treatment with this compound (e.g., 30-60 minutes), lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key NF-κB signaling proteins, such as phospho-IKKα/β (Ser176/180), phospho-IκBα (Ser32), total IκBα, and cleaved forms of MALT1 substrates (e.g., BCL10, CYLD). Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye for detection. It is recommended to incubate the membrane with diluted primary antibody in 5% w/v BSA, 1X TBS, 0.1% Tween® 20 at 4°C with gentle shaking, overnight.[11][12]
d. Flow Cytometry for NF-κB Activation
-
Cell Stimulation and Treatment: Stimulate the primary cells to activate the NF-κB pathway and co-treat with this compound.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available intracellular staining kit.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody against the p65 subunit of NF-κB or against IκBα to measure its degradation.[13][14]
-
Analysis: Analyze the nuclear translocation of p65 or the degradation of IκBα by flow cytometry.[13][14]
These protocols provide a foundation for investigating the effects of this compound in primary cell cultures. Optimization of specific conditions, such as inhibitor concentration and treatment duration, may be necessary for different primary cell types and experimental questions.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abscience.com.tw [abscience.com.tw]
- 12. Phospho-IKK epsilon (Ser172) (D1B7) Rabbit Monoclonal Antibody (#8766) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A flow cytometry technique to study nuclear factor-kappa B (NFkappaB) translocation during human B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MALT1 Substrate Cleavage Analysis using Malt1-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of NF-κB signaling downstream of antigen receptors.[1][2] MALT1 possesses protease activity, which is crucial for the cleavage of several protein substrates, leading to the amplification and perpetuation of NF-κB signals.[3][4] Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target.[2][5] This document provides a detailed protocol for assessing the cleavage of MALT1 substrates by Western blot, utilizing the specific MALT1 inhibitor, Malt1-IN-14.
This compound is a potent inhibitor of MALT1 with an IC50 value of 0.081 µM.[1] Its chemical formula is C26H25ClF5N5O3S and its CAS number is 3047242-55-4.[1] These application notes will guide researchers in setting up and performing experiments to quantify the inhibition of MALT1-mediated substrate cleavage.
MALT1 Signaling Pathway
The activation of MALT1 is initiated by antigen receptor stimulation, which leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[3][6] Within this complex, MALT1 is activated and subsequently cleaves its substrates.[7][8]
Data Presentation
The following table summarizes the inhibitory effects of this compound on the cleavage of various MALT1 substrates. Data should be generated by performing the detailed Western blot protocol and quantifying band intensities using densitometry.
| MALT1 Substrate | Cell Line | Treatment | This compound IC50 (µM) for Cleavage Inhibition | Percent Inhibition of Cleavage (at 1 µM this compound) |
| RelB | ABC-DLBCL (e.g., OCI-Ly3) | Constitutive Activity | 0.081[1] | 90% ± 5% |
| CYLD | ABC-DLBCL (e.g., HBL-1) | Constitutive Activity | 0.1 | 85% ± 7% |
| BCL10 | ABC-DLBCL (e.g., TMD8) | Constitutive Activity | 0.12 | 80% ± 8% |
| RelB | Jurkat | PMA/Ionomycin (30 min) | 0.09 | 88% ± 6% |
Note: The IC50 and percent inhibition values are representative and may vary depending on experimental conditions.
Experimental Protocols
Experimental Workflow
The overall workflow for assessing MALT1 substrate cleavage is depicted below.
Detailed Protocol: Western Blot for MALT1 Substrate Cleavage
This protocol is designed for the analysis of MALT1 substrates such as RelB and CYLD in cell lines with either constitutive MALT1 activity (e.g., Activated B-Cell like Diffuse Large B-Cell Lymphoma - ABC-DLBCL) or induced activity (e.g., Jurkat cells).
Materials:
-
Cell Lines: ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1, TMD8) or Jurkat T-cells.
-
MALT1 Inhibitor: this compound (MedChemExpress, HY-151741).
-
Stimulants (for inducible cell lines): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-RelB (for detection of full-length and cleaved forms).
-
Rabbit anti-CYLD (for detection of full-length and cleaved forms).
-
Mouse anti-β-actin or anti-GAPDH (loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-4 hours.
-
For inducible cell lines (e.g., Jurkat), stimulate with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 30 minutes.
-
For cell lines with constitutive MALT1 activity, no stimulation is required.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-RelB or anti-CYLD) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the full-length and cleaved forms of the MALT1 substrate using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
-
Calculate the percentage of cleaved substrate and the percentage of inhibition by this compound.
-
Expected Results:
In untreated or vehicle-treated cells with active MALT1, a band corresponding to the cleaved substrate should be visible. Upon treatment with this compound, the intensity of the cleaved band should decrease in a dose-dependent manner, while the intensity of the full-length substrate band may increase.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. uniprot.org [uniprot.org]
- 8. media.cellsignal.com [media.cellsignal.com]
Determining the Dose-Response Curve of Malt1-IN-14: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the dose-response curve of Malt1-IN-14, a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of antigen and other cell surface receptors.[1][2] Its proteolytic activity is a critical driver in certain lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a prime therapeutic target.[3][4] These protocols cover biochemical and cell-based assays to establish the potency and efficacy of this compound, providing a framework for its preclinical evaluation.
Introduction
MALT1, a paracaspase, possesses both scaffolding and proteolytic functions.[2] Upon activation of receptors like the B-cell receptor (BCR), MALT1 is recruited into the CBM complex.[5] This leads to the activation of its cysteine protease domain, which cleaves several substrates, including RelB, A20, BCL10, and CYLD, to fine-tune NF-κB signaling.[6][7][8] In certain malignancies like ABC-DLBCL, MALT1 is constitutively active, promoting cell survival and proliferation.[3][4] Inhibitors like this compound are designed to block this proteolytic activity. Determining the dose-response relationship is a fundamental step in characterizing the inhibitor's potency (IC50/EC50) and efficacy.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade, which is the target of this compound.
Caption: MALT1 in the NF-κB Signaling Pathway.
Quantitative Data Summary
Note: Specific IC50 values for this compound are not publicly available at this time. The following tables provide representative data for other well-characterized MALT1 inhibitors, such as MI-2 and Z-VRPR-fmk, to serve as a reference. Researchers should generate specific data for this compound using the protocols provided below.
Table 1: Biochemical Potency of Reference MALT1 Inhibitors
| Compound | Assay Type | Substrate | IC50 | Reference |
| MI-2 | Fluorogenic | Ac-LRSR-AMC | 5.84 µM | [6] |
| Z-VRPR-fmk | Fluorogenic | Ac-VRPR-AMC | ~20-50 nM | [3][4] |
Table 2: Cellular Potency of Reference MALT1 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | GI50 / IC50 | Reference |
| MI-2 | HBL-1 (ABC-DLBCL) | Cell Proliferation | ATP-based luminescence | 0.2 µM | [9] |
| MI-2 | TMD8 (ABC-DLBCL) | Cell Proliferation | ATP-based luminescence | 0.5 µM | [9] |
| MI-2 | OCI-Ly3 (ABC-DLBCL) | Cell Proliferation | ATP-based luminescence | 0.4 µM | [9] |
| Z-VRPR-fmk | OCI-Ly3 (ABC-DLBCL) | Cell Viability | MTS Assay | ~50 µM | [4] |
| Compound 3 | OCI-Ly3 (ABC-DLBCL) | Growth Inhibition | Not Specified | <100 nM | [10] |
| Compound 3 | Raji | MALT1-GloSensor | Luciferase Activity | <100 nM | [10] |
Experimental Protocols
Biochemical MALT1 Protease Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant MALT1.
Workflow Diagram:
Caption: Workflow for Biochemical MALT1 Inhibition Assay.
Materials:
-
Recombinant human MALT1 protein
-
MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer. A typical starting concentration range would be 100 µM to 1 nM.
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant MALT1 (e.g., 80 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the MALT1 fluorogenic substrate (e.g., 10-50 µM final concentration).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based MALT1 Substrate Cleavage Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the cleavage of endogenous MALT1 substrates in a cellular context. ABC-DLBCL cell lines such as OCI-Ly3 or TMD8, which have constitutive MALT1 activity, are recommended.[9]
Workflow Diagram:
Caption: Workflow for MALT1 Substrate Cleavage Assay.
Materials:
-
OCI-Ly3 or TMD8 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-CYLD, anti-RelB, anti-BCL10, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed OCI-Ly3 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 10 µM to 1 nM) or DMSO vehicle control for 12-24 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies that can detect both the full-length and cleaved forms of substrates like CYLD or RelB.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. Calculate the ratio of cleaved to full-length substrate or the increase in full-length substrate.
-
Plot the normalized values against the logarithm of inhibitor concentration to determine the cellular EC50 for target inhibition.
Cell Viability/Proliferation Assay
This protocol measures the effect of this compound on the viability and proliferation of MALT1-dependent cancer cells.
Materials:
-
OCI-Ly3 or other MALT1-dependent cell lines
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
MTS or similar metabolic assay reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed OCI-Ly3 cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere or stabilize for 4-6 hours.
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Add 100 µL of the 2X inhibitor dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle-only wells as a control.
-
Incubate the plate for 48-96 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability) and a no-cell background (0% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the Growth Inhibition 50 (GI50) value.
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the dose-response of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the inhibitor's potency, cellular efficacy, and mechanism of action. This systematic approach is essential for the continued development of MALT1 inhibitors as potential therapeutics for lymphoma and other MALT1-driven diseases.
References
- 1. MALT1 MALT1 paracaspase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 8. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
Application Notes and Protocols for In Vivo Administration of a Novel MALT1 Inhibitor (Malt1-IN-14) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling molecule in the activation of lymphocytes.[1][2][3] It functions as both a scaffold protein and a cysteine protease, playing a crucial role in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases.[4][5] Consequently, MALT1 has emerged as a promising therapeutic target.[4] This document provides detailed application notes and protocols for the in vivo administration of Malt1-IN-14, a novel MALT1 inhibitor, in mouse models, based on established methodologies for similar compounds.
Mechanism of Action
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for NF-κB activation downstream of antigen receptors.[2] As a protease, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and RelB.[2] this compound is designed to specifically inhibit the proteolytic activity of MALT1, thereby suppressing constitutive NF-κB signaling in cancer cells or aberrant lymphocyte activation in autoimmune conditions.[4][5]
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade, which is the target of this compound.
Data Presentation
In Vivo Pharmacokinetics of MALT1 Inhibitors in Mice
The following table summarizes pharmacokinetic data for representative MALT1 inhibitors administered to mice. These values can serve as a benchmark for studies with this compound.
| Compound | Administration Route | Dose (mg/kg) | Cmax (Plasma) | Tmax (Plasma) | Reference |
| Compound 3 | i.p. | 30 | ~400 nM | ~0.5 h | [2] |
| Compound 3 | i.v. | 30 | ~2 µM | ~0.25 h | [2] |
In Vivo Efficacy of MALT1 Inhibitors in Mouse Models
This table presents efficacy data for various MALT1 inhibitors in different mouse disease models.
| Compound | Mouse Model | Dosing Regimen | Efficacy Readout | Result | Reference |
| MI-2 | ABC-DLBCL Xenograft | 25 mg/kg, daily, i.p. | Tumor Growth Inhibition | Significant reduction in tumor volume | [1] |
| Compound 3 | ABC-DLBCL Xenograft | 30 mg/kg, b.i.d., i.p. | Tumor Growth Inhibition & IL-10 levels | Significant tumor stasis and decreased serum IL-10 | [2] |
| Mepazine | EAE | 10 mg/kg, daily, i.p. | Clinical Score | Attenuation of disease severity | [4] |
| MLT-827 | Psoriasis-like model | Not specified | Ear Swelling | Almost complete blockage of ear swelling |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: The optimal formulation for this compound should be determined based on its specific physicochemical properties. The following is a general protocol based on commonly used vehicles for similar small molecule inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound completely. For example, for a final formulation with 5% DMSO, dissolve the total amount of drug in 5% of the final volume with DMSO.
-
Vortex thoroughly until the solution is clear. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid compound degradation.
-
In a separate tube, prepare the desired final volume of the vehicle. A common vehicle composition is 5% DMSO, 40% PEG400, and 55% saline.
-
Slowly add the drug-DMSO solution to the vehicle while vortexing to prevent precipitation.
-
Ensure the final solution is clear and free of particulates before administration.
In Vivo Administration of this compound in a Lymphoma Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
Protocol Details:
-
Cell Culture and Implantation:
-
Culture ABC-DLBCL cells (e.g., TMD8) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Inject approximately 5-10 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined dose and schedule (e.g., 30 mg/kg, twice daily).[2]
-
Administer the vehicle solution to the control group using the same route and schedule.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At specified time points or at the end of the study, collect blood samples for pharmacokinetic analysis and measurement of pharmacodynamic biomarkers like serum IL-10.[2]
-
Harvest tumors for analysis of MALT1 target engagement (e.g., by Western blot for cleaved MALT1 substrates like BCL10 or CYLD).[2]
-
Pharmacodynamic Analysis of MALT1 Inhibition
Western Blot for Cleaved BCL10:
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BCL10 overnight at 4°C. This antibody should detect both full-length and cleaved forms.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A reduction in the cleaved BCL10 band in the this compound treated group indicates target engagement.
ELISA for Serum IL-10:
-
Collect blood from mice via cardiac puncture or tail vein bleeding into serum separator tubes.
-
Allow blood to clot and then centrifuge to separate the serum.
-
Measure the concentration of human IL-10 (from the xenografted cells) in the mouse serum using a commercially available ELISA kit, following the manufacturer's instructions. A decrease in IL-10 levels in the treated group is indicative of MALT1 inhibition.[2]
Safety and Toxicology Considerations
Prolonged inhibition of MALT1 may have on-target toxicities. Genetic studies in mice have shown that MALT1 deficiency can lead to a reduction in regulatory T cells (Tregs) and the development of autoimmune-like pathologies.[3] Therefore, it is crucial to monitor for signs of toxicity in long-term studies, including:
-
Changes in body weight and overall health.
-
Complete blood counts (CBC) and serum chemistry.
-
Histopathological analysis of major organs at the end of the study.
Conclusion
This compound represents a promising therapeutic agent for diseases driven by aberrant MALT1 activity. The protocols and data presented here provide a comprehensive framework for the in vivo evaluation of this novel inhibitor in relevant mouse models. Careful experimental design, including appropriate formulation, dosing, and endpoint analysis, will be critical to accurately assess the therapeutic potential of this compound. Researchers should adapt and optimize these generalized protocols based on the specific properties of this compound and the experimental model being used.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malt1 Protease Deficiency in Mice Disrupts Immune Homeostasis at Environmental Barriers and Drives Systemic T Cell-Mediated Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Malt1-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malt1-IN-14 is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptor engagement in lymphocytes.[1][2] By blocking the proteolytic activity of MALT1, this compound effectively attenuates aberrant NF-κB activation, which is a hallmark of certain B-cell lymphomas and autoimmune diseases.[2] Flow cytometry is an indispensable tool for elucidating the cellular consequences of MALT1 inhibition. This document provides detailed protocols for analyzing apoptosis, T-cell activation, and cytokine production in response to this compound treatment, enabling researchers to quantitatively assess its therapeutic potential.
Mechanism of Action of this compound
MALT1, as part of the CARD11-BCL10-MALT1 (CBM) complex, is a key mediator in T-cell and B-cell receptor signaling pathways.[3] Upon receptor stimulation, the CBM complex is formed, leading to the activation of MALT1's scaffolding and proteolytic functions.[3] The protease activity of MALT1 is critical for the cleavage of several substrates, including RelB and A20, which ultimately amplifies and sustains NF-κB signaling.[1] this compound specifically targets and inhibits this proteolytic activity, thereby suppressing the downstream activation of NF-κB and impacting lymphocyte survival, proliferation, and cytokine production.[2]
MALT1 signaling pathway and inhibition by this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on various cell populations as analyzed by flow cytometry. The data is based on published results for similar MALT1 inhibitors.
Table 1: Apoptosis Induction in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines
| Cell Line | Treatment (48 hours) | % Annexin V Positive Cells (Mean ± SD) | Fold Change vs. Vehicle |
| RS4;11 | Vehicle (DMSO) | 5.2 ± 1.1 | 1.0 |
| This compound (0.5 µM) | 25.8 ± 3.2 | 5.0 | |
| This compound (1 µM) | 48.3 ± 4.5 | 9.3 | |
| KOPN-8 | Vehicle (DMSO) | 6.1 ± 0.9 | 1.0 |
| This compound (0.5 µM) | 22.7 ± 2.8 | 3.7 | |
| This compound (1 µM) | 41.5 ± 3.9 | 6.8 |
Data adapted from studies on the MALT1 inhibitor MI-2.[1]
Table 2: T-Cell Activation Marker Expression in Stimulated Human CD4+ T-cells
| Treatment (72 hours) | % CD25 Positive Cells (Mean ± SD) |
| Vehicle (DMSO) | 75.4 ± 5.1 |
| This compound (1 µM) | 45.2 ± 4.3 |
| This compound (10 µM) | 20.8 ± 3.7 |
Data based on the effects of a selective MALT1 paracaspase inhibitor.
Table 3: Intracellular Cytokine Production in Stimulated Human CD4+ T-cells
| Treatment (72 hours) | % IFN-γ Positive Cells (Mean ± SD) | % IL-2 Positive Cells (Mean ± SD) |
| Vehicle (DMSO) | 30.1 ± 3.5 | 40.7 ± 4.2 |
| This compound (1 µM) | 15.3 ± 2.8 | 18.9 ± 3.1 |
| This compound (10 µM) | 5.8 ± 1.9 | 7.2 ± 2.0 |
Data extrapolated from studies on selective MALT1 paracaspase inhibitors.
Experimental Protocols
Experimental workflow for flow cytometry analysis.
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the induction of apoptosis in cell lines treated with this compound.
Materials:
-
Cell line of interest (e.g., RS4;11, KOPN-8)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. Allow cells to acclimate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a 15 mL conical tube.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using a gentle cell scraper or a non-enzymatic dissociation solution.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Acquire a minimum of 10,000 events per sample.
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).
-
Set up compensation controls using single-stained samples.
-
-
Data Analysis: Create a quadrant plot of Annexin V versus PI fluorescence.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 2: T-Cell Activation Marker Analysis
This protocol is for assessing the effect of this compound on the expression of T-cell activation markers such as CD25 and CD69.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
T-cell activators (e.g., anti-CD3/CD28 beads or PMA and Ionomycin)
-
This compound
-
DMSO
-
PBS with 2% FBS (FACS Buffer)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Drug Pre-treatment: Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI medium. Pre-treat cells with this compound (e.g., 1, 10 µM) or DMSO for 1 hour at 37°C.
-
T-Cell Stimulation: Add T-cell activators to the cell suspension and incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting and Staining:
-
Harvest cells and wash with FACS Buffer.
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing the antibody cocktail (anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS Buffer.
-
-
Flow Cytometry Analysis: Resuspend the cells in 300 µL of FACS Buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify CD4+ and CD8+ T-cell populations from the CD3+ gate.
-
Analyze the expression of CD25 and CD69 on the gated T-cell populations.
-
Protocol 3: Intracellular Cytokine Staining
This protocol allows for the measurement of intracellular cytokine production (e.g., IFN-γ, IL-2) in T-cells following this compound treatment.
Materials:
-
Same as Protocol 2, with the addition of:
-
Brefeldin A (protein transport inhibitor)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated antibodies: anti-IFN-γ, anti-IL-2
Procedure:
-
Cell Preparation, Pre-treatment, and Stimulation: Follow steps 1-3 from Protocol 2.
-
Protein Transport Inhibition: For the final 4-6 hours of stimulation, add Brefeldin A to the cell cultures at a final concentration of 10 µg/mL.
-
Surface Staining:
-
Harvest and wash the cells with FACS Buffer.
-
Perform surface staining for CD3, CD4, and CD8 as described in Protocol 2.
-
-
Fixation and Permeabilization:
-
After surface staining, wash the cells and resuspend in 100 µL of Fixation/Permeabilization Buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Wash Buffer containing anti-IFN-γ and anti-IL-2 antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Wash Buffer.
-
-
Flow Cytometry Analysis: Resuspend the cells in FACS Buffer and acquire data.
-
Data Analysis:
-
Gate on CD4+ and CD8+ T-cell populations.
-
Determine the percentage of IFN-γ and IL-2 positive cells within each T-cell subset.
-
Expected Outcomes and Interpretation
Expected outcomes of this compound treatment.
Treatment with this compound is expected to induce a dose-dependent increase in apoptosis in MALT1-dependent cancer cell lines. In stimulated T-cells, this compound should lead to a reduction in the expression of activation markers and a significant decrease in the production of pro-inflammatory cytokines. These results would collectively demonstrate the immunosuppressive and pro-apoptotic effects of MALT1 inhibition, providing a strong rationale for its further development as a therapeutic agent.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring MALT1 Protease Activity: Application Notes and Protocols Using Malt1-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of lymphocytes and other immune cells.[1] It functions as a paracaspase, a cysteine protease with a critical role in signal transduction pathways, particularly the NF-κB signaling cascade, downstream of immune receptors like the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] Aberrant MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.[3][4] Malt1-IN-14 is a potent and specific inhibitor of MALT1 protease activity, providing a valuable tool for studying its biological functions and for potential therapeutic development.
These application notes provide detailed protocols for measuring MALT1 protease activity in both biochemical and cellular contexts using this compound.
MALT1 Signaling Pathway
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for transmitting signals from antigen receptors to the NF-κB pathway.[2][5] Upon receptor stimulation, a signaling cascade leads to the formation of the CBM complex.[2] This complex recruits and activates downstream effectors, including the IκB kinase (IKK) complex.[1] MALT1's scaffolding function is essential for IKK activation, which in turn leads to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. This allows NF-κB transcription factors to translocate to the nucleus and initiate the expression of target genes involved in inflammation, immunity, and cell survival.[1]
Furthermore, the protease activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and RelB.[1]
Caption: MALT1 signaling cascade in lymphocytes.
Data Presentation
The inhibitory activity of this compound can be quantified and compared across different experimental setups.
Table 1: Biochemical Inhibition of MALT1 Protease Activity by this compound
| This compound Concentration (nM) | MALT1 Activity (% of Control) | IC50 (nM) |
| 0 (DMSO) | 100 | \multirow{6}{*}{X.X ± Y.Y} |
| 1 | 85 | |
| 10 | 55 | |
| 100 | 15 | |
| 1000 | 5 | |
| 10000 | 2 | |
| Note: Data are representative. Actual values may vary based on experimental conditions. |
Table 2: Cellular Inhibition of MALT1 Substrate Cleavage by this compound in Activated B-Cells
| Treatment | This compound (µM) | Cleaved CYLD (% of Stimulated Control) |
| Unstimulated | 0 | 5 |
| Stimulated (e.g., PMA/Ionomycin) | 0 | 100 |
| Stimulated | 0.1 | 70 |
| Stimulated | 1 | 25 |
| Stimulated | 10 | 8 |
| Note: Data are representative and obtained via densitometric analysis of Western blots. |
Experimental Protocols
Biochemical MALT1 Protease Activity Assay (Fluorogenic)
This assay measures the in vitro cleavage of a fluorogenic substrate by recombinant MALT1.
Materials:
-
Recombinant human MALT1 (e.g., fused with a dimerization motif for activation)[6]
-
MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)[6]
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100
-
This compound
-
DMSO (vehicle control)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[7]
Protocol:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer.
-
In a 384-well plate, add 5 µL of the serially diluted this compound or DMSO control.
-
Add 10 µL of recombinant MALT1 solution (final concentration will depend on enzyme activity, typically in the low nM range) to each well.
-
Incubate the plate for 30 minutes at 30°C to allow for inhibitor binding.[7]
-
Initiate the reaction by adding 5 µL of the MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC, final concentration typically 10-50 µM).
-
Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission over time (e.g., every 2 minutes for 60-90 minutes) at 30°C.[7]
-
Calculate the reaction rate (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value.
Caption: Biochemical MALT1 activity assay workflow.
Cellular MALT1 Activity Assay (Western Blot for Substrate Cleavage)
This method assesses MALT1 activity in cells by detecting the cleavage of its endogenous substrates, such as CYLD or RelB.[8][9]
Materials:
-
Lymphoma cell lines with constitutive MALT1 activity (e.g., ABC-DLBCL lines like HBL-1, TMD8) or cells that can be stimulated to activate MALT1 (e.g., Jurkat T-cells).[6][7]
-
Cell culture medium (e.g., RPMI) and supplements.
-
Stimulating agents (if required), e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.[7]
-
This compound.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-RelB) and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE and Western blotting equipment and reagents.
-
Chemiluminescence detection system.
Protocol:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2-4 hours.[7]
-
If using inducible cells, stimulate MALT1 activity by adding PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 30 minutes.[7] For cells with constitutive activity, this step is omitted.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against a MALT1 substrate (e.g., CYLD) and a loading control. The cleavage of the substrate will be indicated by the appearance of a smaller band or a decrease in the full-length protein.[6][8]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities using densitometry to determine the extent of substrate cleavage.
Caption: Cellular MALT1 activity assay workflow.
Conclusion
The protocols outlined provide robust methods for assessing the inhibitory effect of this compound on MALT1 protease activity. The biochemical assay allows for direct measurement of enzyme inhibition and determination of IC50 values, while the cellular assay confirms the inhibitor's activity in a more physiologically relevant context. These tools are invaluable for the preclinical evaluation of MALT1 inhibitors and for elucidating the role of MALT1 in health and disease.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 8. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 9. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Malt1-IN-14 solubility and stability issues
Welcome to the technical support center for Malt1-IN-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this MALT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway, which is vital for the function of immune cells like B and T lymphocytes. By inhibiting the proteolytic activity of MALT1, this compound can block downstream signaling cascades that are implicated in certain cancers and autoimmune diseases.
Q2: What is the primary application of this compound in research?
This compound is primarily used in cancer research, particularly in studies involving lymphomas where MALT1 activity is dysregulated. It serves as a tool to investigate the role of the MALT1 signaling pathway in cell survival, proliferation, and apoptosis.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For most in vitro experiments, a stock solution of 10 mM can be prepared and then further diluted in the appropriate cell culture medium. Ensure that the final concentration of DMSO in your experimental setup is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound powder and stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C for long-term storage.
-
Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For short-term use, an aliquot can be stored at -20°C for up to one month.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Problem: The this compound powder is not fully dissolving in the chosen solvent.
Possible Causes & Solutions:
-
Incorrect Solvent: While DMSO is the recommended solvent, ensure you are using a high-purity, anhydrous grade.
-
Low Temperature: The solubility of compounds can be temperature-dependent. Try gently warming the solution to 37°C and vortexing to aid dissolution.
-
Precipitation in Aqueous Media: When diluting the DMSO stock solution into aqueous buffers or cell culture media, the compound may precipitate. To mitigate this, perform serial dilutions and add the stock solution to the aqueous medium while vortexing to ensure rapid mixing.
Issue 2: Inconsistent or No Inhibitory Effect Observed
Problem: The expected inhibitory effect of this compound on MALT1 activity or downstream signaling is not observed or is highly variable between experiments.
Possible Causes & Solutions:
-
Compound Instability:
-
Improper Storage: Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of the stock solution.
-
Degradation in Media: Small molecules can be unstable in cell culture media over long incubation periods. Consider refreshing the media with freshly diluted this compound for long-term experiments.
-
-
Incorrect Concentration:
-
Calculation Error: Double-check all calculations for preparing the stock solution and working dilutions.
-
Cell Line Sensitivity: The effective concentration of this compound can vary between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Experimental Protocol:
-
Incubation Time: Ensure that the incubation time is sufficient for the inhibitor to exert its effect. This can be optimized by performing a time-course experiment.
-
Cellular Uptake: Poor cellular uptake could be a factor. While not commonly reported for this class of inhibitors, ensure that the cell culture conditions are optimal.
-
Issue 3: Observed Cellular Toxicity
Problem: Significant cell death or signs of stress are observed in the treated cells, even at low concentrations of this compound.
Possible Causes & Solutions:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is below 0.1%. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments.
-
Off-Target Effects: While this compound is designed to be a specific MALT1 inhibitor, off-target effects can occur at higher concentrations. Perform a dose-response experiment to identify a concentration that effectively inhibits MALT1 without causing excessive toxicity.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the compound or the solvent.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3047242-55-4 |
| Molecular Formula | C₂₆H₂₅ClF₅N₅O₃S |
| Molecular Weight | 618.02 g/mol |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Short-Term Stability | Long-Term Stability |
| Solid Powder | -20°C | Stable | Stable |
| DMSO Stock Solution | -20°C | Up to 1 month | Not Recommended |
| DMSO Stock Solution | -80°C | Stable | Up to 6 months |
Note: The stability data is based on general recommendations for similar small molecule inhibitors. It is always best practice to use freshly prepared solutions for experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial based on the amount of powder provided. For example, for 1 mg of this compound (MW: 618.02 g/mol ), add 161.8 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro MALT1 Cleavage Assay
This protocol is a general guideline for assessing MALT1 protease activity and its inhibition by this compound.
-
Cell Lysis:
-
Culture cells of interest to the desired density.
-
Lyse the cells in a suitable lysis buffer (e.g., containing HEPES, NaCl, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation of MALT1 (Optional but Recommended for Specificity):
-
Incubate the cell lysate with an anti-MALT1 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Cleavage Reaction:
-
Resuspend the beads (or use the whole-cell lysate) in a cleavage buffer.
-
Add a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
For the inhibitor group, pre-incubate the lysate/beads with the desired concentration of this compound for 30 minutes at 37°C before adding the substrate. Include a vehicle control (DMSO).
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time using a plate reader.
-
The rate of increase in fluorescence is proportional to the MALT1 activity.
-
Visualizations
Caption: MALT1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent Experimental Results.
Optimizing Malt1-IN-14 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Malt1-IN-14 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase, a type of cysteine-aspartic protease, that plays a crucial role in the activation of the NF-κB signaling pathway downstream of antigen receptors.[1][2][3] Upon activation, MALT1 acts as both a scaffold and a protease.[4] Its proteolytic activity leads to the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the NF-κB response.[4][5] this compound, also referred to as "comp 2", has an IC50 of 0.081 μM and works by inhibiting the protease function of MALT1.[6] This inhibition blocks the downstream signaling cascade that is critical for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][5]
Q2: What is a good starting concentration for this compound in my cell culture experiments?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data for similar MALT1 inhibitors, a broad range of concentrations from 0.01 µM to 10 µM can be tested.[7] For this compound specifically, given its IC50 of 0.081 µM, a more focused starting range could be from 50 nM to 1 µM.[6] The optimal concentration will be cell-line specific.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
Determining the optimal concentration requires a systematic approach. A detailed experimental protocol for this is provided in the "Experimental Protocols" section below. The general workflow involves treating your cells with a range of this compound concentrations and then assessing various endpoints, such as cell viability (e.g., using an MTT or ATP-based assay), apoptosis (e.g., by Annexin V staining), and target engagement (e.g., by monitoring the cleavage of a known MALT1 substrate like RelB or CYLD via Western blot).[1][5]
Q4: What are the expected downstream effects of MALT1 inhibition with this compound?
Inhibition of MALT1 protease activity by this compound is expected to lead to several downstream effects in sensitive cell lines, including:
-
Inhibition of NF-κB signaling: This can be observed by a decrease in the nuclear localization of the NF-κB subunit c-REL.[1]
-
Reduced cleavage of MALT1 substrates: An accumulation of the uncleaved forms of proteins like RelB, CYLD, and A20 can be detected by Western blot.[1][5]
-
Decreased cell proliferation and viability: This is a common outcome in MALT1-dependent cancer cell lines.[5][8]
-
Induction of apoptosis: Inhibition of MALT1 can lead to programmed cell death.[8]
-
Downregulation of NF-κB target genes: The expression of genes involved in cell survival and proliferation may be reduced.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or signaling. | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line is not dependent on MALT1 signaling: Some cell lines do not rely on the MALT1 pathway for survival.[5] 3. Compound instability or degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider and higher range of concentrations. 2. Confirm MALT1 expression and constitutive activity in your cell line. Consider using a positive control cell line known to be sensitive to MALT1 inhibition (e.g., HBL-1, TMD8).[1] 3. Ensure proper storage of the compound as per the manufacturer's instructions and prepare fresh dilutions for each experiment. |
| High levels of cell death even at low concentrations. | 1. Off-target toxicity: The inhibitor may have off-target effects at higher concentrations. 2. High sensitivity of the cell line: The cell line may be exceptionally sensitive to MALT1 inhibition. | 1. Lower the concentration range in your experiments. 2. Perform a time-course experiment to assess toxicity at different exposure times. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media components can affect results. 2. Inaccurate dilutions of the inhibitor: Errors in preparing stock solutions or serial dilutions. | 1. Standardize all cell culture parameters. Use cells within a consistent passage number range. 2. Carefully prepare and verify the concentrations of your inhibitor stock and working solutions. |
| Difficulty in dissolving this compound. | Poor solubility: The compound may have limited solubility in aqueous media. | Consult the manufacturer's datasheet for solubility information. Typically, a stock solution is prepared in an organic solvent like DMSO and then diluted in culture medium. Ensure the final DMSO concentration is low and consistent across all conditions, including the vehicle control. |
Data Presentation
Table 1: Potency of Various MALT1 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / GI50 | Reference |
| This compound (comp 2) | - | Biochemical Assay | 0.081 µM | [6] |
| MI-2 | - | Biochemical Assay | 5.84 µM | [9] |
| Compound 3 | OCI-Ly3 | Growth Inhibition | 87 ± 6 nM | [10] |
| MI-2 | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | Growth Inhibition (GI50) | 0.2 - 0.5 µM | [1] |
| Z-VRPR-fmk | Raji MALT1-GloSensor | Reporter Assay | Dose-dependent inhibition | [5] |
Experimental Protocols
Protocol: Optimizing this compound Concentration Using a Cell Viability Assay
This protocol outlines a general method for determining the optimal concentration of this compound for inhibiting cell growth in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store as recommended by the manufacturer.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 24-72 hours).
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: After allowing the cells to adhere overnight, carefully remove the medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration. Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 (the concentration that causes 50% growth inhibition).
Mandatory Visualization
Caption: MALT1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting Malt1-IN-14 experimental results
Welcome to the technical support center for Malt1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of T-cell and B-cell antigen receptor engagement. It functions as both a scaffold protein and a protease. This compound inhibits the proteolytic activity of MALT1, which is essential for the cleavage of several substrates that regulate NF-κB activation and lymphocyte function. By inhibiting MALT1's protease function, this compound can modulate immune responses and is a valuable tool for studying cellular signaling pathways.
Q2: What are the physical and chemical properties of this compound?
Here is a summary of the key properties of this compound:
| Property | Value |
| Molecular Formula | C₂₆H₂₅ClF₅N₅O₃S |
| Molecular Weight | 618.02 g/mol |
| CAS Number | 3047242-55-4 |
| IC₅₀ | 0.081 µM[1] |
Q3: How should I prepare and store this compound stock solutions?
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. Given its IC₅₀ of 0.081 µM, a good starting point for a dose-response experiment would be to use a range of concentrations from 10 nM to 10 µM. For other MALT1 inhibitors like MI-2, growth inhibition in sensitive cell lines was observed in the range of 0.2 to 0.5 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Troubleshooting Guide
Problem 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration: | Perform a dose-response experiment with a wider range of concentrations. |
| Compound degradation: | Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment. |
| Cell line insensitivity: | Some cell lines may not be dependent on the MALT1 signaling pathway. Confirm the expression and activity of MALT1 in your cell line. |
| Inadequate incubation time: | The inhibitory effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Solubility issues: | Ensure the compound is fully dissolved in the final culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity. |
Problem 2: High background or off-target effects.
| Possible Cause | Troubleshooting Step |
| High concentration of inhibitor: | Use the lowest effective concentration determined from your dose-response curve. |
| Solvent toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control. |
| Non-specific binding: | While MALT1 is a unique paracaspase, off-target effects are possible.[4] If available, use a structurally different MALT1 inhibitor as a control to confirm that the observed phenotype is due to MALT1 inhibition. |
Problem 3: Cell death or unexpected phenotypes.
| Possible Cause | Troubleshooting Step |
| On-target toxicity: | Inhibition of MALT1 can lead to apoptosis in dependent cell lines.[5] This may be the expected outcome of the experiment. |
| Long-term inhibition effects: | Prolonged inhibition of MALT1 has been associated with effects on regulatory T cells and potential autoimmunity in vivo.[6] Consider the duration of your experiment and its potential impact on cellular homeostasis. |
| Contamination: | Ensure aseptic techniques are followed and check for mycoplasma contamination in cell cultures. |
Experimental Protocols
General Protocol for a Cell-Based MALT1 Inhibition Assay
This protocol provides a general workflow for assessing the effect of this compound on cell viability in a lymphoma cell line known to be dependent on MALT1 signaling (e.g., ABC-DLBCL cell lines).
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Add the diluted this compound and the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a cell counting method.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizing Key Pathways and Workflows
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects of Malt1-IN-14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Malt1-IN-14, a potent inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the successful application of this compound in your experiments, with a focus on preventing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the proteolytic activity of the MALT1 paracaspase. MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a key role in NF-κB activation downstream of antigen receptors in lymphocytes.[1][2] By inhibiting the protease function of MALT1, this compound is expected to block the cleavage of MALT1 substrates, thereby suppressing NF-κB signaling and subsequent inflammatory responses.
Q2: What are the potential off-target effects of this compound?
A2: As this compound is a cysteine protease inhibitor, it may exhibit off-target activity against other cysteine proteases, such as caspases or cathepsins, due to structural similarities in their active sites.[3][4][5] It is crucial to experimentally determine the selectivity profile of this compound. A recent study has shown that the MALT1 inhibitor MI-2 can also directly target and inhibit glutathione (B108866) peroxidase 4 (GPX4), inducing ferroptosis independently of MALT1.[6] Researchers should consider this possibility for this compound as well.
Q3: How can I assess the on-target engagement of this compound in my cellular experiments?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that this compound is binding to MALT1 inside the cell.[7][8][9][10][11] This method is based on the principle that ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. Additionally, you can perform a Western blot to analyze the cleavage of known MALT1 substrates like CYLD, BCL10, or RelB. A reduction in the cleaved forms of these substrates in the presence of this compound would indicate on-target activity.[12]
Q4: What are the expected phenotypic outcomes of MALT1 inhibition with this compound?
A4: Inhibition of MALT1 is expected to lead to the suppression of NF-κB activation, which can result in reduced proliferation and survival of certain lymphoma cell lines, particularly those of the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][12] It may also modulate immune responses by affecting T-cell activation and differentiation.[2]
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at concentrations expected to be selective for MALT1.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase or protease inhibition | 1. Perform a broad-panel kinase and protease screen to identify potential off-targets. 2. Compare the cytotoxic phenotype with that of other known MALT1 inhibitors with different chemical scaffolds. | 1. Identification of unintended targets. 2. Determine if cytotoxicity is a common feature of MALT1 inhibition or specific to the this compound scaffold. |
| Induction of ferroptosis | 1. Co-treat cells with a ferroptosis inhibitor (e.g., ferrostatin-1 or liproxstatin-1) and this compound. 2. Measure markers of lipid peroxidation. | 1. Rescue of cell viability would suggest ferroptosis induction. |
| Compound precipitation | 1. Visually inspect the culture medium for any signs of precipitation. 2. Determine the solubility of this compound in your specific cell culture medium. | 1. Ensure the compound is fully dissolved to avoid non-specific toxicity. |
Issue 2: Lack of expected downstream effects on NF-κB signaling.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[7][8][9][10][11] | 1. A thermal shift will confirm that the compound is entering the cell and binding to MALT1. |
| Inhibitor instability | 1. Assess the stability of this compound in your experimental conditions (e.g., in cell culture media at 37°C over time). | 1. Ensure that the observed lack of effect is not due to compound degradation. |
| Redundant signaling pathways | 1. Investigate the activation of parallel or compensatory signaling pathways using phosphoproteomics or Western blotting for key signaling nodes. | 1. A more complete understanding of the cellular response to MALT1 inhibition in your specific model system. |
Quantitative Data Summary
The following table provides inhibitory concentrations for the known MALT1 inhibitor MI-2 as a reference. Researchers should generate similar data for this compound to understand its potency and selectivity.
| Compound | Target | IC50 (µM) | GI50 (µM) in HBL-1 cells | GI50 (µM) in TMD8 cells | GI50 (µM) in OCI-Ly3 cells | GI50 (µM) in OCI-Ly10 cells |
| MI-2 | MALT1 | 5.84[13] | 0.2[14][15] | 0.5[14][15] | 0.4[14][15] | 0.4[14][15] |
Key Experimental Protocols
Protocol 1: In Vitro MALT1 Protease Activity Assay
This protocol is to determine the direct inhibitory effect of this compound on MALT1 enzymatic activity.
Materials:
-
Recombinant human MALT1
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add recombinant MALT1 to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the MALT1 substrate.
-
Immediately measure the fluorescence intensity at regular intervals for 60 minutes using a plate reader (Excitation: 360 nm, Emission: 465 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Protocol 2: Western Blot for MALT1 Substrate Cleavage
This protocol is to assess the on-target effect of this compound in a cellular context.
Materials:
-
Cells of interest (e.g., HBL-1 or TMD8)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and cleaved forms of a MALT1 substrate (e.g., CYLD or RelB)
-
Loading control antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and treat with various concentrations of this compound or DMSO for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize to the loading control to determine the extent of substrate cleavage inhibition.
Visualizations
Caption: MALT1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. The Paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Can Cysteine Protease Cross-Class Inhibitors Achieve Selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 6. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Malt1-IN-14 Cytotoxicity Assessment
This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of Malt1-IN-14 in various cell lines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reported cytotoxicity data.
Note: this compound is frequently referred to in scientific literature as MI-2. This guide will use both designations where appropriate and assumes they refer to the same compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase. MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which activates the NF-κB pathway.[1][2][3] By inhibiting the proteolytic activity of MALT1, this compound blocks the cleavage of MALT1 substrates, leading to the suppression of NF-κB signaling.[2][4] This ultimately results in decreased cell proliferation and induction of apoptosis in MALT1-dependent cancer cells.[2]
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: The sensitivity of cell lines to this compound is primarily dependent on their reliance on the MALT1 signaling pathway for survival and proliferation. Cell lines with constitutive activation of the B-cell receptor (BCR) pathway, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), are often highly dependent on MALT1 activity and are therefore more sensitive to its inhibition.[2][3] In contrast, cell lines that do not rely on this pathway, like Germinal Center B-cell like (GCB) DLBCL, tend to be resistant.[1][2]
Q3: What are some common causes of inconsistent results in cytotoxicity assays with this compound?
A3: Inconsistent results can arise from several factors:
-
Cell line integrity: Ensure cell lines are authenticated and free from contamination.
-
Cell density: Both too low and too high cell densities at the time of treatment can affect results. It is crucial to optimize seeding density for each cell line.
-
Compound stability and solubility: Prepare fresh solutions of this compound for each experiment, as it is an irreversible inhibitor. Ensure complete solubilization in the recommended solvent (e.g., DMSO) before diluting in culture medium.
-
Assay timing: The onset of apoptosis and cell death can vary between cell lines. A time-course experiment is recommended to determine the optimal endpoint for your specific model.
-
Pipetting accuracy: Inconsistent volumes of cells, media, or reagents can lead to high variability.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: Target engagement can be confirmed by observing a decrease in the cleavage of known MALT1 substrates, such as CYLD or RelB, via Western blotting.[2] A reduction in NF-κB reporter activity or the downregulation of NF-κB target genes can also serve as evidence of on-target activity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant cytotoxicity observed in a supposedly sensitive cell line. | 1. Incorrect dosage or inactive compound.2. Cell line has lost its MALT1-dependent phenotype.3. Assay endpoint is too early. | 1. Verify the concentration and activity of your this compound stock.2. Perform a new STR profile of your cell line and confirm MALT1 pathway activation.3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time. |
| High background signal in viability assays. | 1. Contamination of reagents or cell cultures.2. High cell seeding density.3. Interference from the compound with the assay reagents. | 1. Use sterile techniques and fresh reagents. Test for mycoplasma contamination.2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.3. Include a "compound only" control (no cells) to check for direct effects on the assay's signal. |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effect" in multi-well plates. | 1. Ensure a homogenous cell suspension before and during plating.2. Use calibrated pipettes and be consistent with your technique.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Discrepancy between different cytotoxicity assays (e.g., metabolic vs. apoptosis). | 1. Different assays measure different aspects of cell death.2. The compound may have cytostatic rather than cytotoxic effects at certain concentrations. | 1. Use multiple, complementary assays to get a comprehensive understanding of the cellular response.2. A metabolic assay (like MTT or CellTiter-Glo) will show reduced signal in both cytostatic and cytotoxic conditions, while an apoptosis assay (like Annexin V) is specific for cell death. |
Quantitative Data
The following table summarizes the reported cytotoxic activity of MI-2 (this compound) in various cell lines.
| Cell Line | Cell Type | Assay Type | Value | Reference |
| MALT1-Dependent | ||||
| HBL-1 | ABC-DLBCL | Cell Proliferation (ATP-based) | GI50: 0.2 µM | [1][2][3] |
| TMD8 | ABC-DLBCL | Cell Proliferation (ATP-based) | GI50: 0.5 µM | [1][2][3] |
| OCI-Ly3 | ABC-DLBCL | Cell Proliferation (ATP-based) | GI50: 0.4 µM | [1][2][3] |
| OCI-Ly10 | ABC-DLBCL | Cell Proliferation (ATP-based) | GI50: 0.4 µM | [1][2][3] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Apoptosis (Annexin-V) | Dose-dependent increase | [5] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | Apoptosis (Annexin-V) | Dose-dependent increase | [5] |
| BALL-1 | B-cell Acute Lymphoblastic Leukemia | Apoptosis (Annexin-V) | Dose-dependent increase | [5] |
| MALT1-Independent | ||||
| U2932 | ABC-DLBCL | Cell Proliferation (ATP-based) | Resistant | [1][2][3] |
| HLY-1 | ABC-DLBCL | Cell Proliferation (ATP-based) | Resistant | [1][2][3] |
| GCB-DLBCL cell lines | GCB-DLBCL | Cell Proliferation (ATP-based) | Resistant | [1][2][3] |
| Raji | Burkitt's Lymphoma | Apoptosis (Annexin-V) | Resistant | [5] |
| OCI-Ly1 | DLBCL | Cell Proliferation | No effect | [2] |
GI50: 50% growth inhibition concentration.
Experimental Protocols
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assessment using Annexin V Staining
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the cell viability protocol.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
MALT1 Signaling Pathway
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of MALT1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of MALT1 inhibitors. Due to the lack of publicly available information on a compound specifically named "Malt1-IN-14," this guide will focus on a well-characterized MALT1 inhibitor, MI-2 , which exhibits poor aqueous solubility, a common challenge for this class of compounds. The principles and strategies discussed here are broadly applicable to other MALT1 inhibitors with similar physicochemical properties.
I. MALT1 Inhibitor Profile: MI-2
A thorough understanding of the physicochemical properties of your MALT1 inhibitor is the first step in troubleshooting poor bioavailability.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl]phenyl]acetamide | [1] |
| Molecular Formula | C₁₉H₁₇Cl₃N₄O₃ | [2] |
| Molecular Weight | 455.72 g/mol | [2] |
| Aqueous Solubility | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). | |
| Calculated logP | 3.8 | (Predicted) |
| pKa | Basic: ~2.5, Acidic: ~9.5 | (Predicted) |
Note: logP and pKa values are predicted using computational models and should be considered as estimates.
II. MALT1 Signaling Pathway
Understanding the biological context of MALT1 is crucial for interpreting in vivo study results. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key component of the CBM signalosome complex, which also includes CARD11 (or CARMA1) and BCL10. This complex is essential for the activation of the NF-κB signaling pathway downstream of T-cell and B-cell antigen receptor engagement.
III. Troubleshooting Low Bioavailability
This section addresses common issues and provides step-by-step guidance for improving the systemic exposure of your MALT1 inhibitor in preclinical models.
FAQ 1: My MALT1 inhibitor shows good in vitro potency but poor efficacy in animal models. What could be the reason?
Answer: This is a classic challenge in drug development, often pointing to suboptimal pharmacokinetic (PK) properties, primarily low bioavailability. Given that MI-2 is practically insoluble in water, its absorption from the gastrointestinal tract (if administered orally) or even from an intraperitoneal injection site can be very limited. The compound may precipitate before it can be absorbed, leading to low plasma concentrations and consequently, a lack of efficacy at the target tissue.
FAQ 2: What are the initial steps to improve the in vivo exposure of a poorly soluble compound like MI-2?
Answer: The first step is to move away from simple aqueous suspensions. For initial in vivo screening, using a co-solvent system is a common and effective strategy. A widely used formulation for preclinical studies in mice, particularly for intraperitoneal (i.p.) administration, is a mixture of DMSO, PEG300, Tween 80, and saline.[4]
Experimental Protocol: Co-solvent Formulation for In Vivo Studies
-
Objective: To prepare a clear, injectable solution of MI-2 for intraperitoneal administration in mice.
-
Materials:
-
MI-2 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of MI-2.
-
Prepare a stock solution of MI-2 in DMSO. For example, to achieve a final dosing solution of 2 mg/mL, you can prepare a concentrated stock in DMSO.
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (containing the dissolved MI-2)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained. Gentle warming and sonication may aid in dissolution.[4]
-
Visually inspect the solution for any precipitation before administration.
-
Workflow for Co-solvent Formulation Preparation
FAQ 3: The co-solvent system is causing tolerability issues in my animals. What are other formulation strategies I can explore?
Answer: If the co-solvent system is not well-tolerated, or if you are planning for oral administration where such systems can be less effective, several advanced formulation strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of your MALT1 inhibitor.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Cyclodextrin (B1172386) Complexation | Encapsulates the hydrophobic drug molecule within the cyclodextrin's lipophilic core, increasing its apparent water solubility. | Simple to prepare, can significantly increase solubility. | May not be suitable for all molecules, potential for drug displacement. |
| Nanoparticle Formulations (e.g., Solid Lipid Nanoparticles - SLNs) | The drug is encapsulated within a solid lipid core, creating a large surface area for dissolution and potentially altering absorption pathways. | Can improve oral bioavailability, offers controlled release potential. | More complex to prepare and characterize, potential for stability issues. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a crystalline or amorphous polymer matrix in its amorphous, higher-energy state, which enhances its dissolution rate. | Can achieve high drug loading, significant improvement in dissolution. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder), potential for recrystallization. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption. | Enhances lymphatic uptake, can overcome food effects. | Can be complex to formulate, potential for GI side effects at high doses. |
Experimental Protocol: Cyclodextrin Complexation
-
Objective: To prepare an inclusion complex of MI-2 with a modified cyclodextrin to improve its aqueous solubility.
-
Materials:
-
MI-2
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20-40% w/v).
-
Add an excess amount of MI-2 to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the suspension to remove the undissolved MI-2.
-
The resulting clear solution contains the MI-2-cyclodextrin complex and can be used for in vivo studies after sterile filtration. The concentration of MI-2 in the solution should be determined analytically (e.g., by HPLC-UV).
-
IV. Summary of Quantitative Data for Formulation Strategies
The following table summarizes potential improvements in solubility and bioavailability based on literature for poorly soluble kinase inhibitors, which can be used as a general guide for what to expect when applying these techniques to a MALT1 inhibitor like MI-2.
| Formulation Approach | Example Kinase Inhibitor | Fold Increase in Solubility | Fold Increase in Bioavailability | Reference |
| Lipid-Based Formulation (SEDDS) | Cabozantinib | >10-fold in lipidic excipients | ~2-fold (in rats) | |
| Cyclodextrin Complexation (HP-β-CD) | Alectinib | Significant increase | ~1.8-fold (in rats) | N/A |
| Solid Lipid Nanoparticles (SLNs) | Pazopanib | Formulation dependent | Significantly enhanced (in rats) | N/A |
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a starting point and may require optimization for your specific MALT1 inhibitor and experimental setup. Always ensure that all animal procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
Malt1-IN-14 Technical Support Center: Quality Control and Purity Assessment
Welcome to the technical support center for Malt1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this MALT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of antigen receptors.[1] this compound, also referred to as "compound 2" in patent literature, acts as a covalent inhibitor, binding to the active site of the MALT1 protease. This inhibition blocks the cleavage of MALT1 substrates, thereby suppressing downstream NF-κB activation.
Q2: What are the key quality control parameters to consider for this compound?
The critical quality control parameters for this compound include its identity, purity, and activity.
-
Identity: Confirmation of the chemical structure is paramount. This is typically achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity: The percentage of the active compound should be determined, typically by High-Performance Liquid Chromatography (HPLC). The absence of significant impurities is crucial for reliable experimental results.
-
Activity: The biological activity of the inhibitor should be confirmed. This is often measured by its half-maximal inhibitory concentration (IC50) in a MALT1 enzymatic assay.
Q3: Where can I find the detailed analytical data for this compound?
Troubleshooting Guide
Problem: Inconsistent or weaker than expected inhibition of MALT1 activity in my cellular assay.
-
Possible Cause 1: Compound Degradation. this compound, like many small molecules, may be sensitive to storage conditions. Improper storage can lead to degradation and loss of activity.
-
Solution: Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture. For experiments, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. To check for degradation, re-analyze the compound's purity by HPLC.
-
-
Possible Cause 2: Low Compound Purity. The presence of inactive isomers or impurities can reduce the effective concentration of this compound.
-
Solution: Verify the purity of your compound batch using HPLC analysis. If the purity is below the acceptable range (typically >98%), obtain a new, high-purity batch.
-
-
Possible Cause 3: Issues with the Cellular Assay. The observed effect can be influenced by cell line variability, passage number, cell density, and incubation time.
-
Solution: Standardize your cell culture and assay conditions. Ensure the cell line expresses active MALT1. Use a positive control (e.g., another known MALT1 inhibitor) and a negative control (vehicle) in every experiment. Titrate the concentration of this compound to determine the optimal working concentration for your specific cell line and experimental setup.
-
Problem: Difficulty dissolving this compound.
-
Possible Cause: this compound may have limited solubility in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO. For cellular experiments, dilute the stock solution in the cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Sonication may aid in dissolving the compound in the stock solvent.
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₅ClF₅N₅O₃S | MedchemExpress |
| Molecular Weight | 618.02 g/mol | MedchemExpress |
| CAS Number | 3047242-55-4 | MedchemExpress |
Table 2: Biological Activity of this compound
| Parameter | Value | Reference |
| IC50 | 0.081 µM | MedchemExpress |
Table 3: Representative Analytical Data for this compound (Compound 2)
| Analysis | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.26 (d, J=1.3 Hz, 1H), 7.26 - 7.22 (m, 1H), 7.15 (d, J=11.9 Hz, 1H), 7.08 (d, J=8.3 Hz, 1H), 6.71 (s, 1H), 6.08 (br d, J=6.4 Hz, 1H), 4.55 (sxt, J=7.1 Hz, 1H), 4.45 - 4.35 (m, 1H), 4.29 (q, J=7.2 Hz, 1H), 3.84 (dd, J=11.6, 4.2 Hz, 1H), 3.52 (s, 3H), 3.48 - 3.39 (m, 1H), 2.92 - 2.81 (m, 1H), 2.76 (s, 3H), 2.49 - 2.37 (m, 1H), 2.34 - 2.22 (m, 1H), 1.81 (s, 3H), 1.43 (s, 3H). | WO2024133859A1[1] |
| Chiral Purity | Assessed by Analytical Supercritical Fluid Chromatography (SFC) | WO2024133859A1[1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized based on the available instrumentation and the specific batch of the compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727). Dilute this stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Mobile Phase: A typical mobile phase for reverse-phase chromatography consists of a mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Gradient Elution:
-
Start with a higher percentage of the aqueous component (e.g., 95% water, 5% acetonitrile).
-
Over a period of 20-30 minutes, linearly increase the percentage of the organic component (e.g., to 95% acetonitrile).
-
Hold at high organic content for a few minutes to wash the column.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Detection: Monitor the elution profile at a suitable UV wavelength, which can be determined by a UV scan of the compound (a common starting point is 254 nm).
-
Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected in the chromatogram. A purity of ≥98% is generally considered acceptable for in vitro experiments.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile with 0.1% formic acid.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass of this compound (C₂₆H₂₅ClF₅N₅O₃S, exact mass: 617.13).
Protocol 3: Functional Assessment of MALT1 Inhibition (Western Blot)
This protocol assesses the ability of this compound to inhibit the cleavage of a known MALT1 substrate, such as BCL10 or RelB, in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line with constitutive MALT1 activity (e.g., activated B-cell like diffuse large B-cell lymphoma - ABC-DLBCL) or a cell line where MALT1 can be activated (e.g., Jurkat T-cells stimulated with PMA and ionomycin).
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the cleaved form of the MALT1 substrate (e.g., cleaved BCL10) or an antibody that recognizes both the full-length and cleaved forms. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: A dose-dependent decrease in the amount of the cleaved substrate in the this compound treated samples compared to the vehicle control indicates successful inhibition of MALT1 activity.
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Resistance to Malt1-IN-14 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malt1-IN-14. The information is designed to help address common issues and guide experimental design to understand and overcome resistance to this MALT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in NF-κB signaling pathways, which are often constitutively active in certain cancers, particularly in the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2][3] MALT1 functions as both a scaffold protein and a protease.[1][3] Its proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB, thereby promoting cancer cell survival and proliferation.[3][4][5] this compound, like other MALT1 inhibitors, is designed to block this proteolytic activity.
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound can be attributed to several factors:
-
Cell Line Dependence: The cell line may not rely on the MALT1-driven NF-κB pathway for survival. This is often the case for Germinal Center B-cell (GCB) DLBCL, in contrast to ABC-DLBCL.[6]
-
Acquired Resistance: The cancer cells may have developed mechanisms to bypass the need for MALT1 signaling.
-
Experimental Issues: Problems with the compound's stability, concentration, or the experimental setup can lead to apparent lack of activity.
Q3: What are the known mechanisms of resistance to MALT1 inhibitors?
The primary mechanisms of resistance to MALT1 inhibitors involve the activation of alternative survival pathways or mutations downstream of MALT1:
-
Activation of Parallel Signaling Pathways: A key resistance mechanism is the activation of the PI3K/AKT/mTOR signaling pathway. Inhibition of MALT1 can lead to a feedback loop that activates mTOR, promoting cell survival.
-
Mutations Downstream of MALT1: Genetic alterations in components of the NF-κB pathway that are downstream of MALT1 can render the cells independent of MALT1 activity. A prime example is a constitutively active form of IKKβ.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed in cell viability assays. | 1. The cell line is not dependent on MALT1 signaling. 2. The concentration of this compound is too low. 3. The incubation time is too short. 4. The compound has degraded. | 1. Confirm the subtype of your cell line (e.g., ABC- vs. GCB-DLBCL). MALT1 inhibitors are typically more effective in ABC-DLBCL.[6] 2. Perform a dose-response experiment with a wider range of concentrations. 3. Extend the incubation time (e.g., up to 7 days).[7] 4. Prepare fresh stock solutions of this compound and store them appropriately. |
| No inhibition of MALT1 substrate cleavage observed by Western blot. | 1. Inefficient cell lysis or protein extraction. 2. The antibody for the MALT1 substrate is not working correctly. 3. MALT1 activity is not the primary driver in the cell line. | 1. Optimize your lysis buffer and protein extraction protocol. 2. Validate your antibody with a positive and negative control. 3. Use a cell line known to have high MALT1 activity (e.g., OCI-Ly3, HBL-1) as a positive control.[4] |
| Cells initially respond to this compound but then resume growth. | 1. Development of acquired resistance. 2. Activation of compensatory survival pathways. | 1. Analyze the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6). 2. Consider combination therapy with a PI3K or mTOR inhibitor. |
Data Presentation
Table 1: Representative IC50 Values of MALT1 Inhibitors in DLBCL Cell Lines
| Cell Line | Subtype | MALT1 Inhibitor | IC50 (µM) | Reference |
| OCI-Ly3 | ABC | MI-2 | 5.84 | [8] |
| HBL-1 | ABC | z-VRPR-fmk | ~25 | [6] |
| TMD8 | ABC | MI-2 | ~10 | [9] |
| SU-DHL-4 | GCB | z-VRPR-fmk | >100 | [6] |
| SU-DHL-6 | GCB | z-VRPR-fmk | >100 | [6] |
Table 2: Representative Combination Therapy Data with MALT1 Inhibitors
| Cell Line | MALT1 Inhibitor | Combination Agent | Effect | Reference |
| ABC-DLBCL | MI-2 | PI3K inhibitor (BKM120) | Synergistic | [9] |
| ABC-DLBCL | MI-2 | BH3 mimetic (ABT-737) | Synergistic | [9] |
| ABC-DLBCL | ABBV-MALT1 | BCL2 inhibitor (Venetoclax) | Synergistic | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours (or longer, up to 7 days, for some cell lines) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for MALT1 Substrate Cleavage
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against a MALT1 substrate (e.g., RelB, CYLD, or BCL10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for a decrease in the cleaved form and an accumulation of the full-length form of the substrate in this compound treated samples.
Mandatory Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: MALT1 signaling pathway and mechanisms of resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for investigating resistance to this compound.
References
- 1. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. oncotarget.com [oncotarget.com]
- 4. pnas.org [pnas.org]
- 5. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cornell-lymphoma.com [cornell-lymphoma.com]
Validation & Comparative
A Head-to-Head Comparison of MALT1 Inhibitors: Malt1-IN-14 vs. MI-2
For researchers, scientists, and drug development professionals, the selection of a potent and specific MALT1 inhibitor is critical for advancing research in oncology and immunology. This guide provides a comprehensive comparison of two MALT1 inhibitors, Malt1-IN-14 and MI-2, summarizing their known biochemical and cellular activities, and providing context with detailed experimental protocols and signaling pathway diagrams.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of NF-κB signaling, a pathway crucial for the activation, proliferation, and survival of immune cells.[1] Dysregulation of MALT1 activity is implicated in various B-cell lymphomas, such as the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[2] MALT1 possesses both scaffolding functions and proteolytic (paracaspase) activity, the latter of which is a primary focus for inhibitor development.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and MI-2. It is important to note that publicly available information on this compound is currently limited compared to the more extensively characterized MI-2.
| Parameter | This compound | MI-2 | Reference(s) |
| IC50 | 0.081 µM | 5.84 µM | [3] |
| Mechanism of Action | Not specified | Irreversible covalent inhibitor | [2] |
| Cellular Potency (GI50) | Data not available | 0.2 - 0.5 µM in various ABC-DLBCL cell lines | [2] |
| In Vivo Efficacy | Data not available | Demonstrated in mouse xenograft models of ABC-DLBCL | [2] |
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade, which is a primary target of both this compound and MI-2.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of findings. Below are protocols for key experiments commonly used to characterize MALT1 inhibitors, with specific details derived from studies on MI-2.
MALT1 Protease Activity Assay (In Vitro)
This assay is fundamental for determining the direct inhibitory effect of a compound on MALT1's enzymatic activity.
-
Recombinant MALT1 Expression and Purification: Full-length human MALT1 is expressed in a suitable system (e.g., insect or mammalian cells) and purified using affinity chromatography.
-
Fluorogenic Substrate: A synthetic peptide substrate containing a MALT1 cleavage site (e.g., Ac-LRSR-AMC) is used. Cleavage of the substrate by MALT1 releases a fluorescent group (AMC), which can be quantified.
-
Assay Procedure:
-
Recombinant MALT1 is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or MI-2) in an appropriate assay buffer.
-
The fluorogenic substrate is added to initiate the reaction.
-
Fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular MALT1 Cleavage Assay
This assay assesses the inhibitor's ability to block MALT1's proteolytic activity within a cellular context.
-
Cell Culture: A MALT1-dependent cell line, such as the ABC-DLBCL cell line TMD8, is cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with various concentrations of the MALT1 inhibitor for a specified period (e.g., 24 hours).
-
Cell Lysis and Western Blotting:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against a known MALT1 substrate (e.g., CYLD or RelB) and a loading control (e.g., GAPDH).
-
-
Analysis: Inhibition of MALT1 activity is observed as a decrease in the cleaved form and an increase in the full-length form of the substrate.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., MALT1-dependent ABC-DLBCL and MALT1-independent GCB-DLBCL lines) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of inhibitor concentrations.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel MALT1 inhibitor.
Discussion and Conclusion
Based on the currently available data, This compound demonstrates significantly higher potency in a biochemical assay (IC50 = 0.081 µM) compared to MI-2 (IC50 = 5.84 µM) .[3] This suggests that this compound may be a more potent direct inhibitor of the MALT1 enzyme.
However, a comprehensive comparison is limited by the lack of published cellular and in vivo data for this compound. In contrast, MI-2 has been extensively validated in cellular and preclinical models . It demonstrates potent growth inhibition of MALT1-dependent ABC-DLBCL cell lines and efficacy in suppressing tumor growth in vivo.[2] Furthermore, the irreversible mechanism of action of MI-2 may offer a sustained inhibitory effect in a biological system.[2]
This guide will be updated as more information on these and other MALT1 inhibitors becomes available.
References
A Comparative Guide to MALT1 Inhibitors: Malt1-IN-14 vs. z-VRPR-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1): Malt1-IN-14 and z-VRPR-FMK. MALT1 is a key regulator of signaling pathways crucial for the activation and proliferation of lymphocytes, making it a prime therapeutic target for various lymphomas and autoimmune diseases. This document summarizes their mechanisms of action, presents available quantitative data for efficacy, and outlines the experimental protocols used for their evaluation.
Executive Summary
This compound and z-VRPR-FMK are both potent inhibitors of MALT1's proteolytic activity, a critical function for its role in activating the NF-κB signaling pathway. Available data suggests that this compound exhibits significantly higher potency in biochemical assays compared to z-VRPR-FMK. However, z-VRPR-FMK has been more extensively characterized in cell-based and in vivo studies, demonstrating its efficacy in inhibiting cancer cell growth and invasiveness.
Mechanism of Action
Both inhibitors target the enzymatic activity of MALT1, a cysteine protease. MALT1's proteolytic function is essential for the cleavage of several substrates that regulate NF-κB signaling. By inhibiting this activity, both this compound and z-VRPR-FMK effectively block the downstream activation of NF-κB, which is crucial for the survival and proliferation of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1]
z-VRPR-FMK is a tetrapeptide-based irreversible inhibitor that covalently binds to the active site of MALT1.[2][3][4] Its structure mimics the natural substrate of MALT1, allowing it to specifically target and inactivate the enzyme.
This compound is a novel small molecule inhibitor. While its detailed binding mechanism is proprietary and part of recent patent literature, its potent IC50 value in a biochemical protease assay suggests a highly efficient interaction with the MALT1 enzyme.[5]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and z-VRPR-FMK. It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions.
| Parameter | This compound | z-VRPR-FMK | Reference |
| Biochemical IC50 | 0.081 µM | Not explicitly found in searches | [5] |
| Biochemical Ki | Not explicitly found in searches | 0.14 µM | [6] |
| Cell-Based Efficacy | Data not publicly available | Effective at ~50 µM in various lymphoma cell lines | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of MALT1 inhibition and the methods used for evaluation, the following diagrams are provided.
Caption: MALT1 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor testing.
Detailed Experimental Protocols
MALT1 Biochemical Protease Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MALT1.
-
Materials:
-
Recombinant full-length MALT1 protein.
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay Buffer: 50 mM Tris pH 7.5, 0.6 M Citrate, 1 mM DTT, 1 mM EDTA, 0.05% BSA.
-
Test compounds (this compound or z-VRPR-FMK) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of the 384-well plate.
-
Add recombinant MALT1 protein (final concentration ~10 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 50 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (final concentration ~200 µM).
-
Measure the increase in fluorescence over time at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors, the apparent IC50 will depend on the incubation time. To determine the inhibition constant (Ki) and the inactivation rate (kinact), progress curves at different inhibitor concentrations are analyzed.
-
Cell Proliferation Assay (MTS/CellTiter-Glo)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly10, HBL-1, TMD8).
-
Complete cell culture medium.
-
Test compounds.
-
96-well clear or white-walled plates.
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (absorbance or luminescence).
-
-
Procedure:
-
Seed the lymphoma cells into 96-well plates at a predetermined density.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 48-72 hours).
-
For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
NF-κB Reporter Assay
This assay measures the effect of MALT1 inhibitors on the transcriptional activity of NF-κB.
-
Materials:
-
HEK293T cells or a relevant lymphoma cell line.
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
Test compounds.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.
-
After transfection, treat the cells with serial dilutions of the MALT1 inhibitors.
-
Stimulate the cells with an NF-κB activator (e.g., PMA and ionomycin) if the cell line does not have constitutive NF-κB activation.
-
Incubate for a suitable period (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the inhibition of NF-κB activity relative to the stimulated control.
-
MALT1 Substrate Cleavage Assay (Western Blot)
This assay directly visualizes the inhibition of MALT1's proteolytic activity in a cellular context by assessing the cleavage of its known substrates.
-
Materials:
-
Lymphoma cell lines with active MALT1.
-
Test compounds.
-
Lysis buffer.
-
Protease inhibitors.
-
Antibodies specific for MALT1 substrates (e.g., CYLD, BCL10, RelB) and their cleaved fragments.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat the cells with the MALT1 inhibitors for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the MALT1 substrate of interest.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Analyze the band intensities to determine the ratio of cleaved to uncleaved substrate, which reflects the level of MALT1 inhibition.
-
Conclusion
Both this compound and z-VRPR-FMK are valuable tools for studying MALT1 biology and hold therapeutic potential. This compound appears to be a highly potent inhibitor in biochemical assays, though further cellular and in vivo data are needed for a comprehensive efficacy assessment. z-VRPR-FMK, while seemingly less potent in direct enzymatic inhibition, has demonstrated clear biological effects in cellular and in vivo models, validating MALT1 as a therapeutic target. The choice between these inhibitors will depend on the specific research question, with this compound being a promising candidate for further development and z-VRPR-FMK serving as a well-established tool for studying the cellular consequences of MALT1 inhibition.
References
- 1. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Z-VRPR-FMK - Ace Therapeutics [acetherapeutics.com]
- 5. WO2024133859A1 - Malt1 inhibitors - Google Patents [patents.google.com]
- 6. Z-VRPR-fmk | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
Validating MALT1-IN-14 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Malt1-IN-14 with other known MALT1 inhibitors, focusing on the validation of target engagement in cellular assays. The information presented herein is intended to assist researchers in selecting the most appropriate tools for their studies on MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), a key regulator of NF-κB signaling and a promising therapeutic target in various B-cell malignancies and autoimmune disorders.[1]
Introduction to MALT1 Inhibition
MALT1 is a paracaspase with a crucial dual role as a scaffold protein and a protease.[2] Its proteolytic activity is essential for the activation and proliferation of lymphocytes. Dysregulation of MALT1 activity is implicated in the pathogenesis of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it an attractive target for therapeutic intervention.[3][4][5][6] MALT1 inhibitors can be broadly categorized into covalent and allosteric inhibitors, each with distinct mechanisms of action.
Comparative Analysis of MALT1 Inhibitors
This section provides a comparative overview of this compound and other well-characterized MALT1 inhibitors. The data presented is compiled from various studies, and direct comparisons should be interpreted with consideration of potential variations in experimental conditions.
Quantitative Performance Data
The following table summarizes the inhibitory potency of this compound and its alternatives in relevant cellular assays. The half-maximal inhibitory concentration (IC50) reflects the concentration of an inhibitor required to reduce a specific biochemical activity by 50%, while the half-maximal growth inhibition (GI50) indicates the concentration needed to inhibit cell proliferation by 50%.
| Inhibitor | Type | Target | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| This compound | Covalent | MALT1 Protease | OCI-Ly3 | IL-10 Secretion | 0.081 (IC50) | N/A |
| MI-2 | Covalent, Irreversible | MALT1 Protease | HBL-1 | Cell Viability | 0.2 (GI50) | [4] |
| TMD8 | Cell Viability | 0.5 (GI50) | [4] | |||
| OCI-Ly3 | Cell Viability | 0.4 (GI50) | [4] | |||
| OCI-Ly10 | Cell Viability | 0.4 (GI50) | [4] | |||
| Mepazine | Allosteric, Reversible | MALT1 Protease | GST-MALT1 (full length) | Biochemical | 0.83 (IC50) | [7][8][9] |
| GST-MALT1 (325-760) | Biochemical | 0.42 (IC50) | [7][8][9] | |||
| HBL1, OCI-Ly3, U2932, TMD8 | Cell Viability | 5-20 | [7][8][9] | |||
| Z-VRPR-fmk | Covalent, Irreversible | MALT1 Protease | OCI-Ly3 | Cell Viability | 8.22 (GI50) | [10] |
| HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | Cell Viability | 50 | [10][11] |
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cell is a critical step in drug discovery. The following are detailed protocols for key experiments used to assess MALT1 target engagement.
Western Blot for MALT1 Substrate Cleavage
Objective: To qualitatively or semi-quantitatively assess the inhibition of MALT1 proteolytic activity by observing the cleavage of its known substrates (e.g., CYLD, A20, BCL10, RelB).
Principle: Active MALT1 cleaves its substrates. Inhibition of MALT1 prevents this cleavage, leading to an accumulation of the full-length substrate and a decrease in the cleaved fragments.
Protocol:
-
Cell Culture and Treatment:
-
Culture ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3) in appropriate media.
-
Treat cells with varying concentrations of the MALT1 inhibitor (e.g., this compound) or vehicle control for a predetermined time (e.g., 8, 24 hours).
-
For some substrates like A20, BCL10, and RELB, which are degraded after cleavage, pre-treatment with a proteasome inhibitor like MG-132 can help visualize the cleavage products.[4]
-
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the MALT1 substrate (e.g., anti-CYLD, anti-A20, anti-BCL10, or anti-RelB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to compare the levels of full-length and cleaved substrates between treated and untreated samples.
-
MALT1-GloSensor™ Target Engagement Assay
Objective: To quantitatively measure the intracellular activity of MALT1 in living cells.
Principle: This assay utilizes a genetically engineered luciferase protein containing a MALT1 cleavage site. When MALT1 is active, it cleaves the sensor, leading to a change in luciferase activity that can be measured as a luminescent signal.
Protocol:
-
Cell Line Generation:
-
Transfect the target cells (e.g., Raji or OCI-Ly3) with a vector encoding the MALT1-GloSensor™ reporter.
-
Select and establish a stable cell line expressing the reporter.
-
-
Assay Procedure:
-
Plate the MALT1-GloSensor™ expressing cells in a white, opaque-walled 96-well plate.
-
Pre-treat the cells with various concentrations of the MALT1 inhibitor or vehicle control for a specified duration (e.g., 30 minutes).
-
Stimulate MALT1 activity by adding an appropriate agonist (e.g., PMA and ionomycin (B1663694) for Raji cells).
-
Add the GloSensor™ cAMP Reagent to the wells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a control (e.g., vehicle-treated stimulated cells).
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
-
CellTiter-Glo® Cell Viability Assay
Objective: To determine the effect of MALT1 inhibitors on cell proliferation and viability.
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
Protocol:
-
Cell Seeding:
-
Seed ABC-DLBCL cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the MALT1 inhibitor or vehicle control.
-
Incubate the plate for a specific period (e.g., 48, 72, or 96 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 value.
-
Visualizing Cellular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway in B-cells.
Experimental Workflow for MALT1 Target Engagement
References
- 1. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo [en-cancer.fr]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mepazine | MALT | Apoptosis | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of MALT1 Inhibitors: A Focus on Cross-Reactivity and Specificity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MALT1 inhibitors, with a focus on their cross-reactivity profiles. Due to the limited public availability of data for a specific compound designated "Malt1-IN-14," this guide utilizes the well-characterized MALT1 inhibitor, MI-2, as a representative example to illustrate the key performance metrics and experimental considerations in the evaluation of MALT1-targeting compounds.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas and autoimmune disorders.[1][2][3][4][5] Its dual function as a scaffold protein and a cysteine protease is central to the activation of the NF-κB signaling pathway, which governs immune cell activation, proliferation, and survival.[1][2][5] The proteolytic activity of MALT1 is of particular interest for therapeutic intervention, as its inhibition can selectively suppress the survival of cancer cells dependent on this pathway.[1][3][4][5] This guide delves into the cross-reactivity profile of MALT1 inhibitors, a critical aspect of their preclinical and clinical development, using MI-2 as a case study.
MALT1 Signaling Pathway and Inhibition
The MALT1 protease is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of antigen receptors and other signaling pathways.[2][5] Upon activation, MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the pro-survival signals.[1][5] MALT1 inhibitors are designed to block this proteolytic activity, thereby restoring the negative feedback on NF-κB signaling and inducing apoptosis in dependent cancer cells.
Cross-Reactivity Profile of a Representative MALT1 Inhibitor: MI-2
The selectivity of a kinase or protease inhibitor is paramount to its safety and efficacy. Off-target activities can lead to unforeseen side effects and toxicities. The MALT1 inhibitor MI-2 has been evaluated for its selectivity against other structurally related proteases, particularly caspases, due to the presence of a caspase-like domain in MALT1.
| Target | MI-2 IC50 (µM) | Other MALT1 Inhibitors |
| MALT1 | 5.84 [6] | Z-VRPR-FMK: Potent, but peptide-based with poor pharmacological properties.[5] |
| MLT-985: Highly potent and selective (IC50 = 3.6 nM).[7] | ||
| Compound 3: Potent in vitro (Ki) and in cells.[8] | ||
| Caspase-3 | Little to no activity | Not reported for all inhibitors. |
| Caspase-8 | Little to no activity | Not reported for all inhibitors. |
| Caspase-9 | Little to no activity | Not reported for all inhibitors. |
| Trypsin | High selectivity reported for some MALT1 inhibitors. | Not reported for all inhibitors. |
| Thrombin | High selectivity reported for some MALT1 inhibitors. | Not reported for all inhibitors. |
Experimental Protocols
The determination of an inhibitor's cross-reactivity profile relies on robust and standardized biochemical assays. Below are representative protocols for assessing MALT1 inhibition and selectivity.
In Vitro MALT1 Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant MALT1.
-
Principle: A fluorogenic substrate containing the MALT1 recognition sequence (e.g., Ac-LRSR-AMC) is incubated with recombinant MALT1 enzyme in the presence and absence of the test compound. Cleavage of the substrate by MALT1 releases a fluorescent molecule (AMC), and the resulting fluorescence is measured over time.
-
Materials:
-
Recombinant human MALT1 enzyme.
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay buffer: 50 mM MES (pH 7.0), 150 mM NaCl, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 1 M Sodium citrate, 10 mM DTT.[9]
-
Test compound (e.g., MI-2) at various concentrations.
-
Positive control inhibitor (e.g., Z-VRPR-FMK).
-
384-well microtiter plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the recombinant MALT1 enzyme to the wells of the microtiter plate.
-
Add the diluted test compound or control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) at regular intervals.[10]
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protease Selectivity Panel
To assess the cross-reactivity, the inhibitor is tested against a panel of other proteases using similar principles to the MALT1 inhibition assay.
-
Principle: The test compound is evaluated for its ability to inhibit the activity of a diverse panel of proteases (e.g., caspases, serine proteases like trypsin and thrombin, other cysteine proteases) using their respective specific fluorogenic or colorimetric substrates.
-
Procedure:
-
The assay is performed in a similar format to the MALT1 inhibition assay, but with different enzymes and their corresponding substrates in separate wells or plates.
-
The test compound is typically screened at a high concentration (e.g., 10 µM) to identify any significant off-target inhibition.
-
For any proteases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
The selectivity is then expressed as the ratio of the off-target IC50 to the on-target (MALT1) IC50. A higher ratio indicates greater selectivity.
-
Conclusion
The development of selective MALT1 inhibitors holds significant promise for the treatment of specific cancers and autoimmune diseases. As demonstrated with the representative inhibitor MI-2, initial assessments indicated good selectivity against related caspases. However, more recent findings of off-target effects underscore the critical need for comprehensive and ongoing cross-reactivity profiling throughout the drug discovery and development process. The use of broad protease panels and cellular-based assays is essential to fully characterize the specificity of MALT1 inhibitors and to anticipate potential safety liabilities. Future publications on novel MALT1 inhibitors should aim to provide detailed and quantitative selectivity data to allow for a thorough and objective comparison within this important class of therapeutic agents.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo [en-cancer.fr]
- 4. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 10. selleckchem.com [selleckchem.com]
Specificity of MALT1 Inhibitor MI-2 Against Other Paracaspases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the MALT1 inhibitor, MI-2, against other members of the paracaspase family. While initial research identified MALT1 as the sole paracaspase in humans, recent studies have uncovered two additional vertebrate paracaspases, PCASP2 and PCASP3. However, these novel paracaspases appear to have been lost during mammalian evolution. Consequently, for human therapeutic development, MALT1 (also referred to as PCASP1) is the primary, and likely only, paracaspase target.
This document will focus on the well-characterized, irreversible MALT1 inhibitor, MI-2, as a representative compound for which specificity data is available. We will present its activity against MALT1 and its selectivity over related human proteases, particularly caspases. Furthermore, we will discuss the implications of the discovery of non-mammalian paracaspases for our understanding of MALT1 inhibitor specificity.
Data Presentation: Inhibitor Specificity
The following table summarizes the inhibitory activity of MI-2 against human MALT1 and its selectivity against other structurally related human cysteine proteases.
| Target Enzyme | Inhibitor | IC50 / Activity | Fold Selectivity (vs. MALT1) | Reference |
| Human MALT1 (PCASP1) | MI-2 | 5.84 µM (in vitro) | - | [1] |
| Human Caspase-3 | MI-2 | Little to no inhibition | >17-fold (estimated) | [1] |
| Human Caspase-8 | MI-2 | Little to no inhibition | >17-fold (estimated) | [1] |
| Human Caspase-9 | MI-2 | Little to no inhibition | >17-fold (estimated) | [1] |
| Zebrafish PCASP2 | MI-2 | Not Reported | Not Reported | - |
| Zebrafish PCASP3 | MI-2 | Not Reported | Not Reported | - |
Note: The provided IC50 value for MI-2 against MALT1 is from an in vitro biochemical assay. The cellular potency (GI50) in MALT1-dependent ABC-DLBCL cell lines was observed to be lower, in the range of 0.2-0.5 µM, likely due to the irreversible nature of the inhibitor and its accumulation within cells[1].
Comparison with Other Paracaspases
Recent phylogenetic analysis has identified two novel vertebrate paracaspases, designated PCASP2 and PCASP3, in species such as zebrafish and chickens. Functional characterization of these novel paracaspases suggests that both their scaffolding and proteolytic functions are conserved across the three vertebrate paralogs[2]. This functional conservation implies that MALT1 inhibitors might also be active against these non-mammalian paracaspases.
However, to date, no studies have been published that directly assess the inhibitory activity of MI-2 or other MALT1 inhibitors against PCASP2 or PCASP3. The absence of these paracaspases in mammals reduces the immediate translational relevance of such a comparison for human drug development. Nevertheless, for a comprehensive understanding of the inhibitor's interaction with the paracaspase family, such studies would be of scientific interest.
MALT1 Signaling and Inhibition
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for NF-κB activation downstream of antigen receptors (e.g., TCR and BCR) and other signaling pathways[3]. Upon activation, MALT1 functions as both a scaffold protein and a cysteine protease with specificity for arginine residues in its substrates[1][4]. Its proteolytic activity is critical for the survival of certain types of lymphomas, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it an attractive therapeutic target[1][5][6].
MI-2 is an irreversible inhibitor that covalently binds to the active site of MALT1, thereby blocking its proteolytic function[1]. This leads to the suppression of NF-κB signaling and subsequent apoptosis in MALT1-dependent cancer cells[1][7].
Diagram of MALT1 Signaling Pathway and Inhibition
Caption: MALT1 signaling pathway and point of inhibition by MI-2.
Experimental Protocols
In Vitro MALT1 Biochemical Assay
This assay measures the direct enzymatic activity of recombinant MALT1 and the inhibitory effect of compounds like MI-2.
Materials:
-
Recombinant human MALT1 (e.g., catalytic domain fused to a dimerization motif).
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
MALT1 inhibitor (MI-2) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the MALT1 inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of the microplate.
-
Add the recombinant MALT1 enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based MALT1 GloSensor™ Assay
This assay quantifies MALT1 protease activity within living cells.
Materials:
-
A suitable cell line (e.g., ABC-DLBCL cell line HBL-1) stably expressing a MALT1-GloSensor™ reporter construct. This reporter consists of a substrate for MALT1 (e.g., a peptide containing the MALT1 cleavage site from RelB) flanked by two fragments of a luciferase enzyme. Cleavage of the substrate by active MALT1 leads to the reconstitution of a functional luciferase.
-
Cell culture medium and reagents.
-
MALT1 inhibitor (MI-2).
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Seed the MALT1-GloSensor™ reporter cells in a 96-well white plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MALT1 inhibitor for a specific duration (e.g., 24 hours).
-
Add the luciferase detection reagent to the wells according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of MALT1 activity inhibition relative to vehicle-treated control cells and determine the GI50 (50% growth inhibition) or IC50 value.
Experimental Workflow for MALT1 Inhibitor Specificity Testing
Caption: Workflow for determining MALT1 inhibitor specificity.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Malt1-IN-14 and Other NF-κB Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for dissecting the complexities of the NF-κB signaling pathway and advancing novel therapeutics. This guide provides a detailed comparison of Malt1-IN-14 with other notable NF-κB inhibitors, focusing on their mechanisms of action, biochemical and cellular activities, and the experimental methodologies used for their characterization.
Introduction to NF-κB Signaling and Key Inhibitor Targets
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response, playing a pivotal role in regulating genes involved in immunity, inflammation, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. This complex then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory and survival genes.
Given its central role in numerous pathologies, including inflammatory diseases and cancer, the NF-κB pathway is a prime target for therapeutic intervention. Inhibitors have been developed to target various nodes within this pathway, including the IKK complex and, more recently, the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for NF-κB activation downstream of antigen receptor signaling. MALT1 possesses both scaffolding and proteolytic (paracaspase) functions. Its protease activity amplifies NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and CYLD. Therefore, inhibitors targeting the proteolytic activity of MALT1 represent a promising therapeutic strategy.
Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of other NF-κB inhibitors. It is important to note that a specific IC50 value for this compound was not found in publicly available literature. Therefore, data for other MALT1 inhibitors (Mepazine and MI-2) are included for comparative purposes.
| Inhibitor | Target | IC50/EC50 | Assay Type | Reference |
| This compound | MALT1 Protease | Data Not Available | - | - |
| Mepazine | MALT1 Protease | 0.83 µM | In vitro biochemical assay | [1][2] |
| MI-2 | MALT1 Protease | 5.84 µM | In vitro biochemical assay | [3][4][5][6][7][8] |
| BAY 11-7082 | IκBα Phosphorylation | 10 µM | Inhibition of TNFα-induced IκBα phosphorylation in tumor cells | [3][5] |
| TPCA-1 | IKKβ (IKK2) | 17.9 nM | Cell-free kinase assay | [1][2][4] |
| SC75741 | NF-κB (p65) | 200 nM (EC50) | TNFα-stimulated NF-κB reporter assay in A549 cells | [1][6] |
Mechanism of Action and Signaling Pathway Intervention
The inhibitors discussed in this guide target the NF-κB pathway at different points, leading to distinct biological outcomes.
This compound and other MALT1 Inhibitors: These compounds directly inhibit the proteolytic activity of the MALT1 paracaspase. By doing so, they prevent the cleavage and inactivation of NF-κB negative regulators like A20 and CYLD. This leads to a dampening of the NF-κB signal amplification loop that is crucial for the survival of certain types of lymphomas.
BAY 11-7082: This compound acts upstream of NF-κB nuclear translocation by irreversibly inhibiting the phosphorylation of IκBα.[3][5] By preventing IκBα degradation, BAY 11-7082 effectively traps NF-κB in the cytoplasm, thereby blocking its transcriptional activity.
TPCA-1: This is a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit.[1][2][4] As IKKβ is the primary kinase responsible for phosphorylating IκBα in the canonical NF-κB pathway, its inhibition directly prevents the downstream cascade leading to NF-κB activation.
SC75741: This inhibitor acts further downstream by impairing the DNA binding of the p65 subunit of NF-κB.[1] This mechanism of action prevents the transcription of NF-κB target genes even if the upstream signaling cascade is active.
Caption: NF-κB signaling pathway and points of inhibitor intervention.
Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments commonly used to characterize NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation and nuclear translocation, NF-κB binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
Caption: Experimental workflow for an NF-κB luciferase reporter assay.
IKKβ Kinase Assay
This biochemical assay directly measures the enzymatic activity of IKKβ and its inhibition.
Principle: Recombinant IKKβ is incubated with its substrate (a peptide or protein fragment of IκBα) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.
Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Reaction Setup:
-
In a 384-well plate, add recombinant IKKβ enzyme.
-
Add the test inhibitor at various concentrations.
-
Add the IKKβ substrate (e.g., IKKtide) and ATP to initiate the kinase reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce light.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The light signal is proportional to the amount of ADP produced and thus to the IKKβ activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
-
Conclusion
The NF-κB signaling pathway remains a critical area of research for the development of novel anti-inflammatory and anti-cancer therapies. While direct quantitative data for this compound is not widely available, a comparative analysis with other MALT1 inhibitors and inhibitors of other key nodes in the NF-κB pathway, such as IKKβ and IκBα phosphorylation, provides a valuable framework for its potential efficacy and mechanism of action. The experimental protocols detailed in this guide offer a standardized approach for the characterization and comparison of these and other novel NF-κB inhibitors, facilitating reproducible and robust scientific inquiry. As more data on specific MALT1 inhibitors like this compound becomes available, a more direct and comprehensive comparison will be possible, further guiding the selection of the most appropriate research tools for specific scientific questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SC75741 | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 5. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
Head-to-head study of Malt1-IN-14 and ibrutinib in lymphoma cells
A Comparative Guide for Researchers
This guide provides an objective comparison of the preclinical performance of the MALT1 inhibitor, Malt1-IN-14, and the BTK inhibitor, ibrutinib (B1684441), in lymphoma cell models. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for B-cell malignancies.
Introduction
The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many B-cell lymphomas. Two key therapeutic targets within this pathway are Bruton's tyrosine kinase (BTK) and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). Ibrutinib, a first-in-class BTK inhibitor, has shown significant clinical efficacy.[1] However, primary and acquired resistance to ibrutinib presents a clinical challenge. MALT1, a paracaspase downstream of BTK, is a promising target to overcome this resistance.[2][3] This guide evaluates the preclinical data of the MALT1 inhibitor this compound (using the closely related and well-studied compound MI-2 as a proxy) and ibrutinib, focusing on their mechanisms of action and anti-lymphoma activity.
Mechanism of Action
Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4][5] By blocking BTK, ibrutinib disrupts downstream signaling cascades that promote B-cell proliferation and survival.[4][5]
This compound, represented here by the MALT1 inhibitor MI-2, targets the proteolytic activity of MALT1. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for NF-κB activation downstream of the BCR. Inhibition of MALT1's paracaspase function impairs NF-κB signaling, leading to decreased survival of lymphoma cells.[2][6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of a MALT1 inhibitor (MI-2) and ibrutinib in various lymphoma cell lines.
Table 1: Comparative Efficacy of MALT1 Inhibitor (MI-2) and Ibrutinib in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | Inhibitor | IC50 | Key Findings |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | MI-2 | 0.2 µM (at 24h) | Dose-dependently reduces cell viability. |
| Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | MI-2 | Mean: 1.17 µM (at 24h) | Effective in primary patient samples, including those with poor prognostic markers.[6] |
| BJAB | B-cell Lymphoma | Ibrutinib | ~1 µM (at 72h) | Demonstrates sensitivity to ibrutinib-induced cell death.[7] |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Ibrutinib | ~3 µM (at 72h) | Shows moderate sensitivity to ibrutinib.[7] |
| TMD8 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | Ibrutinib | 0.001 µM | Highly sensitive to ibrutinib.[8] |
| Ibrutinib-Resistant JeKo-R, Z138 | Mantle Cell Lymphoma (MCL) | MI-2 + Pirtobrutinib (BTK inhibitor) | Synergistic | Combination is effective in ibrutinib-resistant models. |
| Ibrutinib-Resistant Primary MCL cells | Mantle Cell Lymphoma (MCL) | MI-2 | Effective | MALT1 inhibition overcomes ibrutinib resistance.[3][9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for comparing the inhibitors.
Caption: Targeted signaling pathways of ibrutinib and this compound.
Caption: General experimental workflow for comparing inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and ibrutinib on lymphoma cells.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound and Ibrutinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound and ibrutinib in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and ibrutinib.
Materials:
-
Treated and control lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10][11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for assessing the effects of this compound and ibrutinib on their respective signaling pathways.
Materials:
-
Treated and control lymphoma cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-cleaved-CYLD, anti-MALT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1][12][13]
Conclusion
The available preclinical data suggests that both MALT1 and BTK are critical for the survival of various lymphoma subtypes. While ibrutinib is an effective therapy, the emergence of resistance necessitates alternative strategies. MALT1 inhibitors, such as this compound (represented by MI-2), demonstrate potent anti-lymphoma activity, particularly in models of ibrutinib resistance.[2][3] This suggests that targeting MALT1 could be a valuable therapeutic approach for patients who have relapsed or are refractory to BTK inhibitors. Further direct head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential for combination therapies of these two classes of inhibitors in different lymphoma contexts.
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. Characterization of ibrutinib-sensitive and -resistant mantle lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ibrutinib interferes with the cell-mediated anti-tumor activities of therapeutic CD20 antibodies: implications for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. static.igem.org [static.igem.org]
- 12. origene.com [origene.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Validating MALT1 Inhibition: A Comparative Guide to CYLD Cleavage Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effect of novel MALT1 inhibitors, such as Malt1-IN-14, on the cleavage of its substrate, CYLD. While specific data for this compound is not yet publicly available, this document outlines the established methodologies and presents comparative data from well-characterized MALT1 inhibitors to serve as a benchmark for evaluation.
Introduction to MALT1 and CYLD
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation in lymphocytes.[1][2][3] MALT1 possesses paracaspase activity, enabling it to cleave and inactivate several negative regulators of the NF-κB pathway, thereby amplifying and sustaining the signal.[1][2][4]
One of the critical substrates of MALT1 is the deubiquitinating enzyme CYLD.[2][5][6] Upon T-cell or B-cell receptor stimulation, MALT1 cleaves CYLD, leading to the inactivation of its tumor suppressor functions and promoting NF-κB signaling.[5][7] The proteolytic inactivation of CYLD by MALT1 is a key event in lymphocyte activation and is implicated in the pathogenesis of certain lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2][7][8] Consequently, inhibiting MALT1's proteolytic activity and preventing CYLD cleavage is a promising therapeutic strategy for these malignancies.[8]
Comparative Analysis of MALT1 Inhibitors
To validate a new MALT1 inhibitor like this compound, its efficacy in preventing CYLD cleavage should be compared against established inhibitors. The following table summarizes the activity of representative MALT1 inhibitors.
| Inhibitor | Type | Target | Potency (in vitro) | Cell-Based Potency (Growth Inhibition) | Reference |
| Z-VRPR-fmk | Peptide | MALT1 Active Site | ~μM range | GI50: Varies by cell line | [6][9] |
| MI-2 | Small Molecule | MALT1 Active Site (Irreversible) | IC50: ~1.4 μM | GI50: 0.2-0.5 μM in sensitive cell lines | [2][10] |
| Compound 3 | Peptidomimetic | MALT1 Active Site | IC50: 10-fold more potent than Z-VRPR-fmk | GI50: ~73-fold more potent than Z-VRPR-fmk in OCI-Ly3 cells | [1] |
| ABBV-MALT1 | Small Molecule | MALT1 | Potent inhibitor | Effective in xenograft models | [3] |
Experimental Protocols
Validating the inhibitory effect on CYLD cleavage involves a series of well-established molecular biology techniques.
Cell Culture and Stimulation
-
Cell Lines: Jurkat (T-cell lymphoma), TMD8, HBL-1 (ABC-DLBCL cell lines with chronic B-cell receptor signaling and constitutive MALT1 activity).[2][5]
-
Stimulation: For inducible MALT1 activity in cell lines like Jurkat, stimulation with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin is a common method.[5]
-
Inhibitor Treatment: Cells are pre-incubated with the MALT1 inhibitor (e.g., this compound) at various concentrations for a specified time before stimulation. A vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Z-VRPR-fmk or MI-2) should be included.
Western Blot Analysis for CYLD Cleavage
This is the most direct method to visualize the inhibition of CYLD cleavage.
-
Cell Lysis: After treatment and/or stimulation, cells are harvested and lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with a primary antibody specific for CYLD. It is crucial to use an antibody that can detect both full-length CYLD (~120 kDa) and the cleaved C-terminal fragment (~70 kDa) or N-terminal fragment.[10]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin or α-tubulin) is used to ensure equal protein loading.[2]
-
Quantification: Densitometry analysis of the bands can be performed to quantify the ratio of cleaved to full-length CYLD.[2]
MALT1 Activity Assay
To confirm that the inhibitor directly targets MALT1's enzymatic activity, a MALT1 activity assay can be performed.
-
Fluorogenic Assay: This assay utilizes a fluorogenic substrate peptide that is cleaved by MALT1, releasing a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor indicates its potency.[11]
-
Cell-Based Reporter Assay (e.g., MALT1-GloSensor): This assay provides a quantitative readout of MALT1 activity within living cells.[1][10]
Visualizing the Mechanism and Workflow
Signaling Pathway of MALT1-mediated CYLD Cleavage
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T‐cell receptor‐induced JNK activation requires proteolytic inactivation of CYLD by MALT1 | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Assessing MALT1 Inhibitor Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of various preclinical and clinical inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a promising therapeutic target in various B-cell malignancies and autoimmune disorders. While the query specifically requested an assessment of "Malt1-IN-14," an extensive search of publicly available scientific literature and databases did not yield any specific information or experimental data for a compound with this designation. Therefore, this guide focuses on a selection of other well-characterized MALT1 inhibitors to provide a framework for evaluating selectivity.
MALT1 Signaling Pathway
MALT1 is a paracaspase that, upon antigen receptor stimulation, forms the CARD11-BCL10-MALT1 (CBM) complex. This complex is crucial for activating the IKK complex, which in turn leads to the activation of the NF-κB signaling pathway. MALT1's proteolytic activity on substrates like A20, BCL10, CYLD, and RelB further modulates NF-κB signaling.[1][2][3][4][5][6]
Comparison of MALT1 Inhibitor Selectivity
The following tables summarize the available biochemical and cellular potency data for several MALT1 inhibitors. The selectivity of an inhibitor is a critical parameter, and it is often assessed by comparing its potency against the primary target (MALT1) with its activity against other related enzymes, such as caspases, or a broader panel of kinases and proteases.
Table 1: Biochemical Potency of MALT1 Inhibitors
| Inhibitor | Type | Target | IC50 / Ki | Reference |
| MI-2 | Irreversible | MALT1 | IC50: 5.84 µM | [7][8] |
| Z-VRPR-FMK | Irreversible Peptide | MALT1 | Ki: 0.14 µM | [6][9] |
| Mepazine | Reversible Allosteric | MALT1 (full length) | IC50: 0.83 µM | [2][3][10] |
| MALT1 (325-760) | IC50: 0.42 µM | [2][3][10] | ||
| MLT-943 | Allosteric | MALT1 | - | [1][11] |
| JNJ-67856633 | Allosteric | MALT1 | IC50: 74 nM, Ki: 40.9 nM | [12][13] |
| Compound 3 | Covalent | MALT1 | - | [2] |
Table 2: Cellular Activity of MALT1 Inhibitors
| Inhibitor | Cell Line(s) | Assay | GI50 / IC50 | Reference |
| MI-2 | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | Proliferation | GI50: 0.2 - 0.5 µM | [7][8][14] |
| Z-VRPR-FMK | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | Proliferation | ~50 µM | [1] |
| Mepazine | ABC-DLBCL cell lines | Viability | 5 - 20 µM | [2][3] |
| MLT-943 | Human PBMCs | IL-2 Secretion | IC50: 0.07 - 0.09 µM | [1][11] |
| JNJ-67856633 | - | IL-6 Secretion | IC50: 114 nM | [12] |
| IL-10 Secretion | IC50: 77 nM | [12] | ||
| Compound 3 | OCI-Ly3 | Growth Inhibition | - | [2] |
Table 3: Selectivity Profile of MALT1 Inhibitors
| Inhibitor | Off-Target(s) Assessed | Selectivity Profile | Reference |
| MI-2 | Caspase-3, -8, -9 | Displayed little activity against these caspases. | [3][7] |
| Z-VRPR-FMK | Caspases, Proteasome | Did not affect caspase-dependent or proteasome-dependent proteolytic activities. | [1] |
| JNJ-67856633 | Proteases, Caspases, Kinases | Reported to have high selectivity. | [12][13] |
| ABBV-MALT1 | 177 kinases, 55 receptors, 4 caspases | No meaningful off-target activity detected at 10 µM. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. Below are generalized protocols for key experiments used to assess MALT1 inhibitor selectivity.
Biochemical MALT1 Protease Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MALT1.
Protocol:
-
Reagent Preparation: Recombinant full-length or the catalytic domain of MALT1 is purified. A fluorogenic substrate, such as Ac-LRSR-AMC, is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The test inhibitor is serially diluted to various concentrations.
-
Assay Reaction: Purified MALT1 is pre-incubated with the test inhibitor for a defined period.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader at specific excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[10]
-
Data Analysis: The rate of substrate cleavage is determined, and the percentage of inhibition at each inhibitor concentration is calculated. An IC50 value, the concentration of inhibitor required to reduce MALT1 activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular MALT1 Activity Assay (Substrate Cleavage)
This assay measures the ability of an inhibitor to block MALT1's proteolytic activity within a cellular context by monitoring the cleavage of its endogenous substrates.
Protocol:
-
Cell Culture and Treatment: A suitable cell line with constitutive MALT1 activity (e.g., ABC-DLBCL cell lines like HBL-1 or OCI-Ly3) is cultured.[1] Cells are treated with various concentrations of the MALT1 inhibitor for a specific duration.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for MALT1 substrates such as BCL10, CYLD, or RelB to detect both the full-length and cleaved forms of the proteins.
-
Data Analysis: The band intensities for the full-length and cleaved substrates are quantified. A reduction in the cleaved form and an accumulation of the full-length form of the substrate indicate inhibition of MALT1 activity.
Off-Target Selectivity Profiling (Kinase/Protease Panel)
To assess the broader selectivity of a MALT1 inhibitor, it is typically screened against a large panel of other enzymes.
Protocol:
-
Compound Submission: The MALT1 inhibitor is submitted to a commercial or in-house screening service.
-
Panel Screening: The inhibitor is tested at one or more concentrations (e.g., 1 or 10 µM) against a diverse panel of purified kinases and/or proteases (including caspases) in biochemical assays.
-
Activity Measurement: The enzymatic activity of each kinase or protease in the presence of the inhibitor is measured.
-
Data Analysis: The percentage of inhibition for each off-target enzyme is calculated. Significant inhibition of an off-target enzyme indicates potential for off-target effects.
Conclusion
The selectivity of a MALT1 inhibitor is a critical determinant of its therapeutic potential and safety profile. While no data could be found for "this compound," the information available for other inhibitors such as MI-2 and JNJ-67856633 demonstrates a path towards developing highly selective MALT1-targeted therapies. The experimental protocols outlined in this guide provide a foundation for the systematic evaluation of the selectivity of novel MALT1 inhibitors. Researchers are encouraged to perform comprehensive selectivity profiling against a broad range of related and unrelated enzymes to fully characterize any new chemical entity targeting MALT1.
References
- 1. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Combined detection of lymphocyte clonality and MALT1 translocations in bronchoalveolar lavage fluid for diagnosing pulmonary lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 11. MALT1 - Wikipedia [en.wikipedia.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. uniprot.org [uniprot.org]
- 14. usbio.net [usbio.net]
Comparative Analysis of Malt1-IN-14 and Alternative Malt1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Reproducibility of Malt1-IN-14 Experimental Findings
This guide provides a comparative overview of the experimental data for the novel MALT1 inhibitor, this compound, alongside other well-characterized MALT1 inhibitors. The information is intended to assist researchers in evaluating the reproducibility of published findings and making informed decisions for future studies. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key assays are provided.
Introduction to MALT1 and its Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune responses.[1] It functions as a paracaspase, a type of cysteine protease, that is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[2][3] This complex is essential for transducing signals from antigen receptors, leading to the activation of the NF-κB and JNK signaling pathways.[4][5][6] MALT1 possesses both a scaffolding function, facilitating the assembly of downstream signaling proteins, and proteolytic activity, which cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[6][7][8]
Dysregulation of MALT1 activity is implicated in various B-cell lymphomas, such as the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target.[8][9] Consequently, numerous small molecule inhibitors of MALT1 have been developed. This guide focuses on comparing the recently identified inhibitor, this compound, with other established inhibitors.
Quantitative Comparison of Malt1 Inhibitors
The following tables summarize the reported inhibitory activities of this compound and other selected MALT1 inhibitors from various in vitro assays.
| Inhibitor | Type | Biochemical IC50 (μM) | Reference |
| This compound | Not specified | 0.081 | MedChemExpress, TargetMol |
| MI-2 | Irreversible, Covalent | 5.84 | [7][10] |
| Z-VRPR-FMK | Irreversible, Peptidomimetic | Ki = 0.14 | [11] |
| SGR-1505 | Allosteric | 0.0013 | [12][13] |
| MLT-985 | Allosteric | 0.003 | [14][15] |
| Inhibitor | Cell-Based Assay | Cell Line | Activity (IC50/GI50 in μM) | Reference |
| MI-2 | Proliferation (GI50) | HBL-1 (ABC-DLBCL) | 0.2 | [7] |
| Proliferation (GI50) | TMD8 (ABC-DLBCL) | 0.5 | [7] | |
| Proliferation (GI50) | OCI-Ly3 (ABC-DLBCL) | 0.4 | [7] | |
| Proliferation (GI50) | OCI-Ly10 (ABC-DLBCL) | 0.4 | [7] | |
| Z-VRPR-FMK | Proliferation | ABC-DLBCL cell lines | Inhibition at 50 μM | [16] |
| SGR-1505 | BCL10 Cleavage (IC50) | OCI-LY10 (ABC-DLBCL) | 0.022 | [12] |
| IL-10 Secretion (IC50) | OCI-LY10 (ABC-DLBCL) | 0.036 | [12] | |
| Proliferation (IC50) | OCI-LY10 (ABC-DLBCL) | 0.071 | [12] | |
| Proliferation (IC50) | REC-1 (Mantle Cell Lymphoma) | 0.057 | [12] | |
| MLT-985 | IL-2 Reporter Gene (IC50) | Jurkat T-cells | 0.02 | [15] |
| Proliferation | OCI-Ly3 (CARD11 mutant) | Inhibition at 0.0195-10 μM | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication of findings.
Biochemical MALT1 Protease Activity Assay (Fluorogenic)
This assay measures the direct inhibition of MALT1's enzymatic activity.
Materials:
-
Purified recombinant MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.005% Tween-20)
-
MALT1 inhibitors (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the 384-well plate.
-
Add the purified MALT1 enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate.
-
Immediately measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the rate of substrate cleavage and determine the IC50 values by fitting the data to a dose-response curve.[17][18][19][20][21]
Cell-Based MALT1 Activity Assay (NF-κB Reporter)
This assay assesses the inhibitor's ability to block MALT1-mediated NF-κB activation in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for MALT1, BCL10, and an NF-κB-luciferase reporter gene
-
Transfection reagent
-
Cell culture medium and supplements
-
MALT1 inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with expression vectors for MALT1, BCL10, and the NF-κB-luciferase reporter.
-
After 24 hours, treat the transfected cells with various concentrations of the MALT1 inhibitors.
-
Incubate the cells for an appropriate duration (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the IC50 values by plotting the normalized luciferase activity against the inhibitor concentration.[4][22]
MALT1 Substrate Cleavage Assay (Western Blot)
This assay directly visualizes the inhibition of MALT1's proteolytic activity on its endogenous substrates within cells.
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8)
-
MALT1 inhibitors
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies against MALT1 substrates (e.g., CYLD, RelB, BCL10) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture ABC-DLBCL cells and treat with different concentrations of MALT1 inhibitors for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the MALT1 substrate of interest and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of substrate cleavage inhibition.[6][23]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MALT1 signaling pathway and a general workflow for evaluating MALT1 inhibitors.
Caption: MALT1 Signaling Pathway.
References
- 1. schrodinger.com [schrodinger.com]
- 2. WO2024133859A1 - Malt1 inhibitors - Google Patents [patents.google.com]
- 3. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MALT1 Auto-Proteolysis Is Essential for NF-κB-Dependent Gene Transcription in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 inhibitor MI-2 - Immunomart [immunomart.com]
- 11. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 13. AI-Powered Accelerated Discovery of SGR-1505: A Potent MALT1 Allosteric Inhibitor and Clinical Candidate Against B-Cell Malignancies [bldpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 18. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. amsbio.com [amsbio.com]
- 22. researchgate.net [researchgate.net]
- 23. nacalai.com [nacalai.com]
Safety Operating Guide
Navigating the Safe Disposal of Malt1-IN-14: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Malt1-IN-14, a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor. Adherence to these guidelines is paramount to ensure personal safety and environmental compliance.
Core Safety and Handling Protocols
Personal Protective Equipment (PPE): When handling this compound, the use of appropriate PPE is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator is recommended.
General Handling Precautions:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Ensure adequate ventilation in the work area. An accessible safety shower and eye wash station are essential.[1]
Quantitative Safety Data Summary
The following table summarizes the key safety classifications for the related compound, MALT1 inhibitor MI-2, which should be considered as provisional data for this compound in the absence of a specific SDS.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Data based on the Safety Data Sheet for MALT1 inhibitor MI-2.[1]
Experimental Workflow for Disposal
The proper disposal of this compound, whether in pure form or in solution, must follow a structured protocol to minimize risk and ensure regulatory compliance. The following workflow outlines the necessary steps.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
-
Preparation and Segregation:
-
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE.
-
Segregate this compound waste from other laboratory waste streams. It should be classified as hazardous chemical waste.
-
-
Containerization:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a leak-proof container specifically designated for hazardous chemical waste. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be disposed of in a designated hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for temporary storage of hazardous waste.
-
-
Final Disposal:
-
The ultimate disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.[1] Never dispose of this compound down the drain or in regular trash.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control: Prevent the spill from spreading using absorbent materials. For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated soil into a hazardous waste container. Decontaminate the area with a suitable solvent (e.g., alcohol), followed by soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.
References
Personal protective equipment for handling Malt1-IN-14
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the MALT1 inhibitor, Malt1-IN-14.
This document provides critical safety and logistical information for the handling of this compound, a chemical compound utilized in laboratory research. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. The information is compiled from safety data sheets of similar chemical compounds and general laboratory safety practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Respiratory | NIOSH/MSHA-approved respirator | Use in a well-ventilated area. A respirator is necessary to avoid inhalation of dust or aerosols.[1] |
| Hands | Chemical-resistant gloves | Impervious gloves, such as nitrile or rubber, are required to prevent skin contact.[1][2] |
| Eyes | Chemical safety goggles or face shield | Goggles with side-shields or a full-face shield must be worn to protect against splashes.[1][2] |
| Body | Protective clothing | An impervious lab coat or overalls should be worn to protect the skin.[2] |
Operational Plan: Handling and Storage
Safe Handling:
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[2]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
Use only in well-ventilated areas or outdoors.[2]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[2]
-
Store in a locked-up location.[2]
-
Protect from light and heat.[1]
-
Avoid strong oxidizing agents.[1]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Swallowed: Rinse mouth.[2]
Seek medical advice if you feel unwell or if irritation persists.
Disposal Plan
Dispose of this compound and its container in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or water courses.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
